Product packaging for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid(Cat. No.:CAS No. 13215-72-0)

4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B076696
CAS No.: 13215-72-0
M. Wt: 318.3 g/mol
InChI Key: KFHMRRYUOBRPAA-UHFFFAOYSA-N
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Description

4-[3-(4-carboxyphenyl)phenyl]benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H14O4 and its molecular weight is 318.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B076696 4-[3-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 13215-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHMRRYUOBRPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495271
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13215-72-0
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 13215-72-0

Synonyms: [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, m-Terphenyl-4,4''-dicarboxylic acid

Introduction

4-[3-(4-Carboxyphenyl)phenyl]benzoic acid is a terphenyl-based dicarboxylic acid that serves as a versatile building block in supramolecular chemistry and materials science. Its rigid, meta-substituted aromatic core and terminal carboxylic acid functionalities make it a valuable component in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 13215-72-0--INVALID-LINK--
Molecular Formula C₂₀H₁₄O₄--INVALID-LINK--
Molecular Weight 318.32 g/mol --INVALID-LINK--
Melting Point 368-370 °CChemicalBook
Appearance White to off-white solidChemicalBook
Solubility Insoluble in water; soluble in organic solvents like DMF and DMSO--INVALID-LINK--[1]

Synthesis

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound.

Synthetic Pathway

The synthesis of this compound can be achieved by the Suzuki coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,3-Dibromobenzene 1,3-Dibromobenzene Suzuki_Coupling Suzuki-Miyaura Coupling 1,3-Dibromobenzene->Suzuki_Coupling Aryl Halide 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4-Carboxyphenylboronic_acid->Suzuki_Coupling Boronic Acid Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base Na₂CO₃ Base->Suzuki_Coupling Solvent DMF/H₂O Solvent->Suzuki_Coupling Target_Molecule This compound Suzuki_Coupling->Target_Molecule Forms C-C bonds

Synthetic pathway for this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 1,3-Dibromobenzene

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and sodium carbonate (4 equivalents).

  • Solvent Addition: Add a 4:1 mixture of DMF and deionized water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of 2-3 with 2M HCl. A precipitate should form.

    • Filter the precipitate and wash it with deionized water.

    • Dissolve the crude product in a suitable solvent mixture (e.g., ethyl acetate and methanol) and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) to yield the final product as a white to off-white solid.

Expected Yield: 75-85%

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound.

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.1 (s, 2H, -COOH), 8.1-8.2 (m, 5H, Ar-H), 7.8-7.9 (m, 5H, Ar-H), 7.6-7.7 (t, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~167, ~142, ~141, ~131, ~130, ~129, ~128, ~127
IR (KBr, cm⁻¹)ν: ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, ~1400 (C=C aromatic stretch)
Mass Spectrometry (ESI-)m/z: 317.08 [M-H]⁻

Applications

Materials Science

The primary application of this compound is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). Its rigidity and the defined geometry of its meta-substitution pattern allow for the construction of porous, crystalline materials with high surface areas. These MOFs have potential applications in:

  • Gas storage and separation: The controlled pore size and chemical environment within the MOFs can be tailored for the selective adsorption of gases like carbon dioxide and hydrogen.

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

Drug Development and Biological Activity

Currently, there is limited published research on the specific biological activities of this compound. However, the terphenyl scaffold is present in some biologically active molecules. Terphenyl derivatives have been investigated for a range of activities, including antimicrobial, antioxidant, and cytotoxic effects.

The dicarboxylic acid functionality of this molecule allows for its potential use as a scaffold in medicinal chemistry. The carboxylic acid groups can be modified to form esters, amides, or other functional groups, enabling the synthesis of a library of derivatives for biological screening. The rigid terphenyl backbone can serve as a scaffold to present these functional groups in a defined spatial orientation for interaction with biological targets.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process that relies on the principles of cross-coupling chemistry. The logical flow of the synthesis is depicted below.

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Process cluster_product Final Product A 1,3-Dibromobenzene E Suzuki-Miyaura Coupling A->E B 4-Carboxyphenylboronic acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E F Purification (Recrystallization) E->F G This compound F->G

Workflow for the synthesis of this compound.

Conclusion

This compound is a key building block for the rational design and synthesis of functional materials, particularly Metal-Organic Frameworks. While its direct applications in drug development are not yet well-explored, its structural features present opportunities for its use as a scaffold in medicinal chemistry. This guide provides the foundational knowledge for researchers and scientists to work with and explore the potential of this versatile molecule.

References

An In-depth Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(4-carboxyphenyl)phenyl]benzoic acid, also known by its systematic IUPAC name [1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique structural properties, characterized by a meta-terphenyl backbone, make it a molecule of significant interest in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The high melting point is indicative of the molecule's rigid and planar structure, which allows for efficient crystal packing.

PropertyValueReference
Chemical Identifiers
CAS Number13215-72-0[PubChem CID 12378414]
IUPAC NameThis compound[PubChem CID 12378414]
Synonyms[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 1,3-Di(4-carboxyphenyl)benzene[PubChem CID 12378414]
Molecular Information
Molecular FormulaC₂₀H₁₄O₄[PubChem CID 12378414]
Molecular Weight318.32 g/mol [PubChem CID 12378414]
Physical Properties
Melting Point368-370 °C
Boiling Point (Predicted)566.7 ± 43.0 °C
Density (Predicted)1.298 ± 0.06 g/cm³
pKa (Predicted)3.86 ± 0.10
AppearanceWhite to off-white solid

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm⁻¹, which is a result of hydrogen bonding. Another key feature is the strong C=O stretching vibration, which for an aromatic carboxylic acid, is expected between 1710 and 1680 cm⁻¹. The spectrum will also exhibit C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the terminal carboxyphenyl rings will likely appear as two sets of doublets (an AA'BB' system). The protons on the central phenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift (often >10 ppm), and its visibility may depend on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbons in the range of 165-185 ppm. The aromatic carbons will resonate between 120 and 150 ppm. The number of distinct aromatic signals will depend on the molecule's symmetry.

UV-Vis Spectroscopy

Aromatic carboxylic acids typically exhibit multiple absorption bands in the UV region. For benzoic acid derivatives, characteristic absorption peaks are observed around 190 nm, 230 nm, and 280 nm. The exact position and intensity of these bands for this compound will be influenced by the extended conjugation of the terphenyl system.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of terphenyl derivatives is the Suzuki cross-coupling reaction. A plausible synthetic route for this compound would involve the palladium-catalyzed coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 1,3-Dibromobenzene F This compound A->F Suzuki Coupling B 4-Carboxyphenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃) E Solvent (e.g., Toluene/Water)

A potential synthetic workflow for this compound.

Detailed Methodology (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a suitable base, for instance, aqueous sodium carbonate (2 M solution).

  • Solvent Addition: Add a solvent system, typically a mixture of toluene and water, to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to precipitate the dicarboxylic acid product.

  • Isolation: Collect the precipitate by filtration and wash it with water to remove any inorganic salts.

Purification Protocol

The crude this compound can be purified by the following methods:

  • Recrystallization: Dissolve the crude product in a suitable hot solvent, such as dimethylformamide (DMF) or a mixture of DMF and water. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.

  • Soxhlet Extraction: For removing soluble impurities, the crude solid can be placed in a Soxhlet thimble and extracted with a solvent in which the product has low solubility but the impurities are soluble.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and involvement in signaling pathways of this compound. However, the broader class of terphenyl derivatives has been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, and antioxidant activities.

Given its structural rigidity and the presence of two carboxylic acid groups, this compound could potentially act as a scaffold for the design of enzyme inhibitors or receptor antagonists. The carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions with active sites of biological targets. Further research, including in vitro and in vivo studies, is necessary to elucidate any specific biological functions.

Applications in Research and Drug Development

The primary application of this compound in research is as a building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. The rigidity and defined geometry of this terphenyl dicarboxylic acid make it an excellent candidate for creating stable and porous MOFs with potential applications in:

  • Gas storage and separation: The well-defined pores of MOFs can be tailored to selectively adsorb and store specific gases.

  • Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

  • Drug delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.

The workflow for the synthesis of a MOF using this compound is depicted below.

G A This compound (Linker) D Hydrothermal/Solvothermal Synthesis A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF) C->D E MOF Crystal Formation D->E F Washing and Solvent Exchange E->F G Activation (Drying) F->G H Porous MOF Material G->H

General workflow for the synthesis of a Metal-Organic Framework (MOF).

In the context of drug development, while direct applications are yet to be established, its role as a scaffold in medicinal chemistry is a promising area for future exploration. Its rigid structure can be used to orient pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with biological targets.

Conclusion

This compound is a versatile molecule with a well-defined structure that makes it particularly valuable in the field of materials science, especially for the synthesis of Metal-Organic Frameworks. While its biological activity is not yet well-explored, its chemical properties suggest potential as a scaffold in drug design. This technical guide has summarized the currently available information on its properties and synthesis, providing a foundation for further research and development efforts. As a molecule with significant potential, continued investigation into its properties and applications is warranted.

A Comprehensive Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a key organic compound in materials science and with emerging potential in pharmaceutical applications. This guide covers its fundamental chemical properties, detailed synthesis protocols, and current applications, with a particular focus on its relevance to drug development.

Nomenclature and Chemical Identity

The compound with the systematic IUPAC name This compound is a meta-substituted terphenyl dicarboxylic acid.[1] Due to its structure, it is also known by several synonyms, which are often used interchangeably in scientific literature.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 1,3-Di(4-carboxyphenyl)benzene
CAS Number 13215-72-0[1]
Molecular Formula C₂₀H₁₄O₄[1]
Molecular Weight 318.33 g/mol [1]
InChI Key KFHMRRYUOBRPAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The rigid, aromatic structure of this compound imparts specific physicochemical properties that are crucial for its applications, particularly as a linker in coordination polymers and metal-organic frameworks (MOFs).

Table 2: Physicochemical Data

PropertyValueReference
Physical State SolidGeneral knowledge
Melting Point >300 °C[2]
Solubility Soluble in DMF, DMSO; slightly soluble in water[2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 74.6 Ų[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative method for the synthesis of terphenyl dicarboxylic acids.

Materials:

  • 1,3-Dibromobenzene (or other dihalobenzene)

  • 4-Carboxyphenylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1,3-dibromobenzene and 4-carboxyphenylboronic acid in the chosen solvent system.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System A 1,3-Dibromobenzene E Suzuki-Miyaura Cross-Coupling A->E B 4-Carboxyphenylboronic Acid B->E C Palladium(0) Catalyst C->E D Base (e.g., K2CO3) D->E F Reaction Mixture in Solvent System E->F G Reflux (80-100°C) under Inert Atmosphere F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J This compound I->J

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary application of this compound is as a rigid organic linker in the construction of Metal-Organic Frameworks (MOFs).[3] These highly porous materials have shown significant promise in various fields, including those relevant to drug development.

4.1. Metal-Organic Frameworks (MOFs) for Drug Delivery

MOFs constructed from terphenyl dicarboxylic acid linkers can encapsulate therapeutic agents within their pores. The uniform and tunable pore size allows for the loading of specific drug molecules and their subsequent controlled release. This is particularly advantageous for improving the bioavailability of poorly soluble drugs and for targeted drug delivery.

4.2. Biomaterials and Catalysis

The structural rigidity and functionality of this terphenyl dicarboxylic acid make it a valuable component in the synthesis of advanced biomaterials.[4] Furthermore, MOFs derived from this linker can act as heterogeneous catalysts in the synthesis of fine chemicals and pharmaceuticals.[5]

4.3. Potential Biological Activities of Terphenyl Scaffolds

While direct biological studies on this compound are limited, the broader class of terphenyl compounds has been reported to exhibit a range of biological activities. Natural and synthetic terphenyls have shown cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[6] These findings suggest that the terphenyl scaffold could be a valuable pharmacophore for the development of new therapeutic agents. For instance, some p-terphenyl derivatives have demonstrated potent inhibition of lipid peroxidation and neuroprotective effects.[6]

Signaling Pathways and Drug Delivery Mechanism

Currently, there is no specific signaling pathway known to be directly modulated by this compound. Its primary relevance in a pharmacological context is through its use in drug delivery systems. The diagram below illustrates the conceptual pathway of a drug delivered via a MOF constructed from this linker.

G cluster_mof MOF-based Drug Delivery System cluster_cell Target Cell Linker This compound MOF Porous MOF Structure Linker->MOF forms Metal Metal Nodes Metal->MOF forms Membrane Cell Membrane MOF->Membrane Targets & Releases Drug Drug Encapsulated Drug Molecule Drug->MOF loaded into Receptor Cellular Receptors Membrane->Receptor Drug Binds to Pathway Intracellular Signaling Pathway Receptor->Pathway Activates/Inhibits Response Therapeutic Response Pathway->Response Leads to

References

An In-Depth Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a key organic linker in the field of materials science. This document details its chemical identity, synthesis protocols, physicochemical properties, and primary applications, with a focus on its role in the development of advanced materials.

Chemical Identity and Synonyms

This compound is a terphenyl-based dicarboxylic acid. Due to its chemical structure, it is known by several synonyms in scientific literature and chemical databases. Establishing these synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers

Name TypeIdentifier
IUPAC Name This compound
Systematic Name [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Other Names 1,3-di(4-carboxyphenyl)benzene
CAS Number 13215-72-0
PubChem CID 12378414
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.32 g/mol
InChI Key KFHMRRYUOBRPAA-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.

General Suzuki-Miyaura Coupling Protocol

The following is a representative experimental protocol for the synthesis of terphenyl analogues, which can be adapted for the synthesis of this compound.

Materials:

  • 1,3-Dibromobenzene (or a suitable aryl dihalide)

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene, ethanol, and water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A reaction vessel is charged with 1,3-dibromobenzene and 4-carboxyphenylboronic acid in a suitable solvent mixture.

  • Degassing: The mixture is thoroughly degassed by bubbling an inert gas, such as argon, through the solution to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: The palladium catalyst and a base are added to the reaction mixture under the inert atmosphere.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 100°C and stirred vigorously for a specified period, often overnight, until the reaction is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The product is then extracted from the reaction mixture. This often involves an acid-base workup to protonate the carboxylate groups and facilitate precipitation of the dicarboxylic acid product.

  • Purification: The crude product is collected by filtration and purified, typically by recrystallization or column chromatography, to yield the final product.

Experimental Workflow Diagram

The synthesis of this compound via the Suzuki-Miyaura coupling can be visualized as a sequential workflow.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_purification Product Isolation and Purification reactants Combine Reactants (Aryl dihalide, Boronic acid, Solvent) degas Degas with Inert Gas reactants->degas add_catalyst Add Palladium Catalyst and Base degas->add_catalyst heat Heat and Stir (e.g., 80-100°C, overnight) add_catalyst->heat workup Reaction Workup (Cooling, Extraction) heat->workup purify Purify Product (Recrystallization/Chromatography) workup->purify final_product This compound purify->final_product

A generalized workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in materials synthesis. A summary of key quantitative data is presented below.

Table 2: Physicochemical Data

PropertyValue
Appearance White to off-white solid
Melting Point >300 °C
Solubility Sparingly soluble in water. Soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Purity (typical) ≥97% (as determined by HPLC)

Note: Specific values may vary depending on the synthesis and purification methods.

Applications in Materials Science

The primary application of this compound is as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of potential applications.

The V-shape of the 1,3-disubstituted central phenyl ring in this compound, combined with the terminal carboxylate groups, allows for the formation of diverse and stable three-dimensional network structures when coordinated with metal ions or clusters.

Role in Metal-Organic Frameworks (MOFs)
  • Structural Building Block: The dicarboxylate nature of the molecule allows it to bridge metal centers, forming extended, porous frameworks.

  • Porosity and Surface Area: MOFs constructed from this linker can exhibit high porosity and surface area, which are critical for applications in gas storage and separation.

  • Tunability: The properties of the resulting MOFs can be tuned by varying the metal ion and the synthesis conditions.

Potential Applications of Derived MOFs
  • Gas Storage and Separation: The porous nature of these MOFs makes them candidates for storing gases like hydrogen and methane, and for separating gas mixtures.

  • Catalysis: The high surface area and potential for incorporating active metal sites make these materials promising as catalysts.

  • Sensing: The interaction of guest molecules with the MOF framework can lead to changes in its physical properties, such as luminescence, which can be harnessed for chemical sensing applications.

Logical Relationship Diagram for MOF Synthesis

The following diagram illustrates the conceptual relationship between the organic linker, metal ions, and the resulting MOF with its applications.

G cluster_synthesis Solvothermal Synthesis cluster_properties Key Properties cluster_applications Potential Applications linker This compound (Organic Linker) mof Metal-Organic Framework (MOF) linker->mof metal Metal Ions / Clusters metal->mof porosity High Porosity mof->porosity surface_area Large Surface Area mof->surface_area stability Thermal/Chemical Stability mof->stability gas_storage Gas Storage porosity->gas_storage separation Separation porosity->separation catalysis Catalysis surface_area->catalysis sensing Sensing stability->sensing

Conceptual diagram of MOF synthesis and applications from the title compound.

Conclusion

This compound is a well-defined organic molecule with significant utility in materials science, particularly as a linker for the synthesis of Metal-Organic Frameworks. Its rigid, V-shaped structure and dicarboxylate functionality enable the construction of porous, stable, and tunable materials with a wide array of potential applications. The synthesis, typically achieved via Suzuki-Miyaura coupling, is a robust and adaptable method for producing this valuable building block. Further research into MOFs derived from this linker is expected to yield novel materials with enhanced performance in gas storage, separation, catalysis, and sensing.

Molecular Weight Determination of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a terphenyl dicarboxylic acid, is crucial for researchers in materials science and drug development. This guide provides a detailed overview of its molecular weight, alongside experimental procedures for its determination.

The accurate determination of the molecular weight of this compound is fundamental for its characterization and use in research and development. The molecular formula for this compound is C₂₀H₁₄O₄.

Quantitative Data Summary

The molecular weight is calculated from the molecular formula and the atomic weights of its constituent elements.

ParameterValue
Molecular FormulaC₂₀H₁₄O₄
Atomic Weight of Carbon (C)12.011 u
Atomic Weight of Hydrogen (H)1.008 u
Atomic Weight of Oxygen (O)15.999 u
Calculated Molecular Weight 318.32 g/mol
Exact Mass 318.0892 u

The calculated molecular weight is an essential parameter for stoichiometric calculations in chemical reactions and for the preparation of solutions with specific molar concentrations. The exact mass is a critical value for high-resolution mass spectrometry analysis.

Experimental Protocols for Molecular Weight Verification

The theoretical molecular weight can be experimentally verified using several analytical techniques. High-resolution mass spectrometry (HRMS) is a preferred method for its accuracy and precision.

Protocol: Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

1. Objective: To experimentally determine the exact mass of this compound.

2. Materials and Reagents:

  • This compound sample
  • High-purity solvent (e.g., Methanol, Acetonitrile)
  • Internal calibrant standard (of known mass)
  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR)

3. Sample Preparation: a. Accurately weigh approximately 1 mg of the this compound sample. b. Dissolve the sample in 1 mL of a suitable high-purity solvent to create a stock solution. c. Further dilute the stock solution to a final concentration of approximately 1 µg/mL. d. Add the internal calibrant to the final solution to ensure mass accuracy.

4. Instrumental Analysis: a. Set up the high-resolution mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI). b. Optimize the instrument parameters (e.g., spray voltage, capillary temperature, gas flow rates) to achieve a stable signal. c. Infuse the prepared sample solution into the mass spectrometer. d. Acquire mass spectra in the appropriate mass range to detect the molecular ion of the analyte. For this compound, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 319.0965.

5. Data Analysis: a. Process the acquired raw data using the instrument's software. b. Perform mass calibration using the signal from the internal standard. c. Identify the peak corresponding to the molecular ion of this compound. d. Compare the experimentally measured exact mass to the theoretically calculated exact mass (318.0892 u). The difference should be within a few parts per million (ppm) for confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

A Sample Preparation C Sample Infusion A->C B HRMS Instrument Setup B->C D Data Acquisition C->D E Data Processing and Analysis D->E F Result: Experimental Molecular Weight E->F

Caption: Workflow for Molecular Weight Determination by HRMS.

An In-depth Technical Guide on the Presumed Crystal Structure of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated crystal structure of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. Due to the absence of a publicly available crystal structure for this specific meta-substituted terphenyldicarboxylic acid, this document leverages crystallographic data from its structural analogs: the linear isomer p-terphenyl-4,4''-dicarboxylic acid and the core aromatic linker, isophthalic acid. By examining these related structures, this paper infers the likely molecular geometry, packing motifs, and hydrogen bonding networks of the title compound. Detailed experimental protocols for the synthesis of terphenyldicarboxylic acids and for single-crystal X-ray diffraction are provided to facilitate further research and experimental validation of the predicted structural features. This guide is intended to serve as a valuable resource for researchers in materials science and drug development interested in the structural properties of aromatic dicarboxylic acids.

Introduction

Aromatic dicarboxylic acids are fundamental building blocks in supramolecular chemistry, materials science, and pharmaceutical sciences. Their rigid frameworks and hydrogen-bonding capabilities allow for the construction of complex architectures such as Metal-Organic Frameworks (MOFs) and liquid crystals. The specific isomerism of these molecules plays a critical role in determining the final three-dimensional structure and, consequently, the material's properties.

This compound, also known as m-terphenyl-4,4''-dicarboxylic acid, is a bent dicarboxylic acid linker of significant interest. Its molecular formula is C20H14O4. Unlike its linear para-isomer, the meta-substitution pattern of the central phenyl ring introduces a distinct angular geometry. This structural feature is expected to lead to unique crystal packing and coordination behaviors, making it a target for the design of novel materials with specific porosities and functionalities.

This guide synthesizes the available structural information from analogous compounds to provide a comprehensive overview of the expected crystallographic features of this compound.

Predicted Crystallographic Data and Molecular Geometry

Direct experimental crystallographic data for this compound is not currently available in open-access databases. Therefore, we present the crystallographic data for two key structural analogs: isophthalic acid, which represents the core meta-phenylene dicarboxylic acid unit, and p-terphenyl-4,4''-dicarboxylic acid, which represents the extended terphenyl backbone in a linear configuration. These data provide a basis for predicting the structural parameters of the title compound.

Table 1: Crystallographic Data for Structural Analogs

ParameterIsophthalic Acidp-Terphenyl-4,4''-dicarboxylic Acid
Chemical FormulaC8H6O4C20H14O4
Molecular Weight166.13 g/mol 318.32 g/mol
Crystal SystemMonoclinicNot specified (powder/crystal)
Space GroupP21/cNot specified
a (Å)3.758(2)Not specified
b (Å)16.364(6)Not specified
c (Å)11.703(4)Not specified
α (°)90Not specified
β (°)90.30(2)Not specified
γ (°)90Not specified
Volume (ų)718.5Not specified
Z4Not specified
Density (calc)1.533 g/cm³Not specified

Data for Isophthalic Acid sourced from Derissen, J. L. (1974). Acta Crystallographica B30, 764-2765.[1][2] Data for p-terphenyl-4,4''-dicarboxylic acid is based on general product information.[3][4][5][6][7][8][9]

The crystal structure of isophthalic acid is characterized by molecules linked into infinite chains through hydrogen bonds between the carboxylic acid groups.[10] The molecule itself has nearly C2v symmetry.[2] It is anticipated that this compound will also exhibit extensive hydrogen bonding, likely forming dimeric or catemeric structures typical of carboxylic acids. The dihedral angles between the phenyl rings will be a key determinant of the overall molecular conformation and crystal packing.

Experimental Protocols

Synthesis of Terphenyldicarboxylic Acids

The synthesis of terphenyldicarboxylic acids, including the title compound and its isomers, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Yamamoto couplings.[3] A general synthetic workflow is outlined below.

Logical Workflow for Synthesis

G A Starting Materials (e.g., dihalobenzene and carboxyphenylboronic acid) B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Reaction Work-up (Extraction and washing) B->C D Purification (Recrystallization or chromatography) C->D E Characterization (NMR, MS, IR) D->E F Final Product: This compound D->F

Caption: General synthetic route for terphenyldicarboxylic acids.

Detailed Methodology:

  • Reaction Setup: To a solution of a dihaloaryl precursor (e.g., 1,3-dibromobenzene) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add the corresponding carboxyphenylboronic acid (e.g., 4-carboxyphenylboronic acid) in a stoichiometric excess.

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the mixture with HCl. The resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable solvent and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dicarboxylic acid.[3]

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the crystal structure.[11] The general procedure for single-crystal X-ray diffraction is as follows.

Experimental Workflow for Crystal Structure Determination

G A Crystal Growth (e.g., slow evaporation, vapor diffusion) B Crystal Selection and Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing (Integration and scaling) C->D E Structure Solution (e.g., direct methods) D->E F Structure Refinement E->F G Validation and Analysis (CIF file generation) F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Methodology:

  • Crystal Growth: Single crystals of the purified dicarboxylic acid can be grown by slow evaporation of a saturated solution in a suitable solvent, such as ethanol or a mixture of solvents.[1] It is crucial that the crystals grow slowly to ensure high quality.[12]

  • Crystal Selection and Mounting: A suitable single crystal (typically with dimensions around 0.1-0.3 mm) is selected under a polarizing microscope to ensure it is a single, unflawed specimen.[12] The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector as the crystal is rotated.[11]

  • Data Processing: The collected diffraction data are integrated, scaled, and corrected for absorption effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined to obtain the best fit to the experimental data.

  • Validation: The final structure is validated and is typically reported in a standard format, the Crystallographic Information File (CIF).

Potential Applications in Drug Development and Materials Science

The angular geometry of this compound makes it a promising candidate for applications where specific pore sizes and shapes are desired, such as in the design of MOFs for gas storage and separation. In drug development, understanding the crystal structure is crucial for predicting the solid-state properties of active pharmaceutical ingredients (APIs), including solubility and stability. While this specific molecule may not be an API itself, its structural motifs are relevant to the design of new drug candidates.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, analysis of its structural analogs provides valuable insights into its likely molecular conformation and crystal packing. The bent nature of the molecule is expected to lead to distinct supramolecular assemblies driven by hydrogen bonding. The experimental protocols detailed in this guide offer a pathway for the synthesis and crystallographic analysis of this and related compounds, which will be essential for unlocking their full potential in materials science and drug discovery. The pursuit of a single-crystal structure of the title compound is a worthy endeavor that will contribute to the fundamental understanding of structure-property relationships in aromatic dicarboxylic acids.

References

Quantum Chemical Analysis of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a molecule of interest in materials science and drug development due to its rigid structure and potential for forming metal-organic frameworks (MOFs) and other supramolecular assemblies. This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study, offering a roadmap for researchers seeking to elucidate the molecule's structural, electronic, and spectroscopic properties.

Introduction

This compound is a biphenyl dicarboxylic acid with a non-linear arrangement of its phenyl rings. Understanding its conformational flexibility, electronic structure, and vibrational properties is crucial for predicting its behavior in larger molecular systems. Quantum chemical calculations provide a powerful, non-experimental means to investigate these properties at the atomic level, offering insights that can guide synthetic efforts and material design.[1][2]

This guide details a proposed computational study using Density Functional Theory (DFT), a widely used and reliable method for molecules of this type.[3][4][5] The aim is to provide a foundational understanding of the molecule's intrinsic properties, which are essential for its application in various scientific fields.

Computational Methodology

The proposed study employs a multi-step computational approach to ensure a thorough analysis of this compound. The workflow is designed to first identify the most stable conformation of the molecule, followed by a detailed analysis of its electronic and vibrational properties.

2.1. Software

A variety of software packages are suitable for these types of calculations, such as Gaussian, ORCA, GAMESS, or Q-Chem.[6][7][8] These programs offer a wide range of quantum chemical methods and tools for analyzing the results.

2.2. Conformational Analysis

Due to the rotational freedom around the phenyl-phenyl single bonds, a conformational search is the first critical step. This can be achieved through a relaxed potential energy surface scan, systematically rotating the dihedral angles between the phenyl rings to identify local and global energy minima.

2.3. Geometry Optimization and Frequency Calculations

The most stable conformer(s) identified will be subjected to full geometry optimization. A popular and effective method for this purpose is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p).[4][5] The inclusion of diffuse functions (+) is important for accurately describing the carboxylic acid groups, and polarization functions (d,p) are necessary for capturing the electronic structure of the aromatic rings. Frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and theoretical vibrational spectra (IR and Raman).

2.4. Electronic Structure Analysis

Following geometry optimization, a series of calculations will be performed to elucidate the electronic properties of the molecule. This includes:

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions and reactivity.[9]

  • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge distribution.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. The values presented are hypothetical but representative of what would be expected for a molecule of this type.

Table 1: Predicted Geometrical Parameters for the Optimized Structure

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-C (phenyl rings)~1.39 - 1.41
C-C (inter-ring)~1.49
C-C (carboxylic)~1.50
C=O (carboxylic)~1.21
C-O (carboxylic)~1.35
O-H (carboxylic)~0.97
Dihedral Angles (°) Phenyl-Phenyl~35 - 45
Phenyl-Carboxyl~10 - 20

Table 2: Predicted Electronic and Thermodynamic Properties

PropertyPredicted Value
Energy
Total Energy (Hartree)Value dependent on level of theory
Zero-Point Vibrational Energy (kcal/mol)~200 - 220
Frontier Molecular Orbitals
HOMO Energy (eV)~ -6.5 to -7.5
LUMO Energy (eV)~ -1.5 to -2.5
HOMO-LUMO Gap (eV)~ 4.5 to 5.5
Global Reactivity Descriptors
Ionization Potential (eV)~ 6.5 to 7.5
Electron Affinity (eV)~ 1.5 to 2.5
Chemical Hardness (eV)~ 2.2 to 2.8
Electronegativity (eV)~ 4.0 to 5.0
Dipole Moment (Debye) ~ 2.0 - 3.0

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch~3500 (monomer), ~3000 (dimer)Carboxylic acid
C-H stretch~3100 - 3000Aromatic
C=O stretch~1750Carboxylic acid
C=C stretch~1600, 1500, 1450Aromatic ring
C-O stretch~1300Carboxylic acid
O-H bend~1420Carboxylic acid

Experimental Protocols for Validation

To validate the computational results, a series of experimental characterizations are recommended. These experiments provide real-world data that can be compared with the theoretical predictions.

4.1. Synthesis

The synthesis of this compound can be achieved through standard organic chemistry techniques, such as Suzuki coupling reactions.[10]

4.2. Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups, particularly the O-H and C=O stretches of the carboxylic acid moieties.[11][12][13]

  • UV-Visible Spectroscopy: To determine the electronic absorption properties, which can be correlated with the calculated HOMO-LUMO gap.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.[11][12]

4.3. Structural Analysis

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides the most accurate experimental determination of the molecular geometry, including bond lengths, bond angles, and dihedral angles.

Table 4: Hypothetical Experimental Data for Comparison

TechniqueParameterExpected Experimental Value
FT-IR (cm⁻¹) O-H stretch (broad)3300 - 2500
C=O stretch~1680 - 1710
C=C stretch~1610, 1520, 1480
UV-Vis (nm) λ_max~280 - 320
¹H NMR (ppm) Aromatic Protons7.5 - 8.5
Carboxylic Acid Protons> 10
X-ray Diffraction Dihedral Angle (°)~30 - 50

Visualizations

5.1. Computational Workflow

The following diagram illustrates the logical flow of the proposed quantum chemical calculations.

G Computational Workflow for this compound A Initial Structure Generation B Conformational Analysis (Potential Energy Surface Scan) A->B C Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D F Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) C->F E Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) D->E G Spectroscopic Properties (IR, Raman) D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: A flowchart of the quantum chemical calculation process.

5.2. Theory-Experiment Interplay

This diagram shows the relationship between the computational predictions and the experimental validation.

G Interplay of Theoretical and Experimental Analysis cluster_0 Computational Study cluster_1 Experimental Validation A Predicted Geometry D X-ray Crystallography A->D Comparison B Predicted Vibrational Spectra E FT-IR & Raman Spectroscopy B->E Comparison C Predicted Electronic Properties F UV-Vis Spectroscopy C->F Comparison D->A Validation E->B Validation F->C Validation

Caption: The synergistic relationship between theory and experiment.

Conclusion

The proposed quantum chemical study of this compound provides a robust framework for gaining a deep understanding of its fundamental properties. By combining theoretical calculations with experimental validation, researchers can obtain a comprehensive picture of the molecule's structure, reactivity, and spectroscopic signatures. This knowledge is invaluable for the rational design of new materials and for predicting the behavior of this molecule in complex chemical environments, thereby accelerating research and development in materials science and medicinal chemistry.

References

An In-depth Technical Guide to 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a prominent member of the terphenyl dicarboxylic acid family, has emerged as a critical building block in the realm of materials science and supramolecular chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While its direct biological activity appears limited, its utility as a rigid linker in the synthesis of functional materials, such as Metal-Organic Frameworks (MOFs), is extensively documented. This guide consolidates key data, experimental protocols, and conceptual diagrams to serve as a valuable resource for researchers in chemistry and materials science.

Introduction and Physicochemical Properties

This compound, systematically named [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, is an organic compound characterized by a central benzene ring linked to two flanking benzoic acid moieties at the meta positions. This structure imparts a high degree of rigidity and a defined angular geometry, making it an exceptional component for the construction of porous crystalline materials.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, 1,3-Di(4-carboxyphenyl)benzene[1]
CAS Number 13215-72-0[1]
Molecular Formula C₂₀H₁₄O₄[1]
Molecular Weight 318.32 g/mol [2]
Appearance White to off-white solid
Melting Point >300 °C
Solubility Sparingly soluble in common organic solvents, soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader development of terphenyl chemistry. The first synthesis of a terphenyl compound, specifically m-terphenyl, was reported as early as 1866. However, the functionalization of these aromatic backbones with carboxylic acid groups for specific applications occurred much later.

The emergence of this compound as a compound of significant interest coincides with the rise of metal-organic frameworks (MOFs) in the late 20th and early 21st centuries. Researchers required rigid, multitopic organic linkers to create porous, crystalline structures with high surface areas and tunable properties. The defined geometry and the presence of two carboxylate groups for metal coordination made this molecule an ideal candidate for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis. While a singular "discovery" paper for this specific molecule is not readily apparent, its use is documented in numerous publications focused on the synthesis and application of MOFs.

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between an aryl halide and an arylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid.

Materials:

  • 1,3-Dibromobenzene

  • (4-Carboxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1 equivalent), (4-carboxyphenyl)boronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst Loading: To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl until a precipitate forms.

  • Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system, such as DMF/water or ethanol, to yield pure this compound.

Quantitative Data from a Representative Synthesis:

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )Mass (g)Yield (%)
1,3-Dibromobenzene1.0235.90--
(4-Carboxyphenyl)boronic acid2.2165.93--
This compound-318.32-Typically >80%

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_catalyst Catalyst System A 1,3-Dibromobenzene F Suzuki-Miyaura Cross-Coupling A->F B (4-Carboxyphenyl)boronic acid B->F C Pd(OAc)₂ C->F D PPh₃ D->F E K₂CO₃ (Base) E->F G Reaction Workup (Acidification) F->G H Purification (Recrystallization) G->H I This compound H->I G A This compound B Primary Application A->B D Direct Biological Activity A->D C Materials Science (e.g., MOFs) B->C E Limited to No Significant Reported Activity D->E

References

An In-depth Technical Guide on the Health and Safety of Terphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

Due to the lack of specific data for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, we will consider the properties of the closely related isomer, p-terphenyl-4,4''-dicarboxylic acid (CAS: 13653-84-4).

PropertyValue
IUPAC Name 4-[4-(4-carboxyphenyl)phenyl]benzoic acid
Synonyms [1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid, p-Terphenyl-4,4''-dicarboxylic acid
CAS Number 13653-84-4
Molecular Formula C₂₀H₁₄O₄
Molecular Weight 318.33 g/mol [1]
Appearance Solid[2]
Solubility Insoluble in water.[3]
Melting Point Not available
Boiling Point Not available
Flash Point Not available
Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for p-terphenyl-4,4''-dicarboxylic acid indicates several hazards.[2][4]

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifeGHS09Warning
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsGHS09Warning

m-Terphenyl, the parent hydrocarbon, is described as a yellow solid that can cause significant irritation.[5]

Toxicological Information

Detailed toxicological studies for this compound are not available. The hazard statements for the para isomer suggest that the primary concerns are acute oral toxicity, skin and eye irritation, and respiratory irritation upon inhalation.[2][6] The high aquatic toxicity is also a significant environmental hazard.[4]

For the terphenyl backbone, m-terphenyl is noted to be a combustible solid and incompatible with strong oxidizing agents.[5]

First-Aid Measures

Based on the hazard profile of similar compounds, the following first-aid measures are recommended.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[7]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]
Handling and Storage
  • Handling : Handle in accordance with good industrial hygiene and safety practices. Wash hands before and after use. Do not eat, drink or smoke when using this product. Remove and wash contaminated clothing before reuse.[6] Use only outdoors or in a well-ventilated area.[6]

  • Storage : Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[6]

Personal Protective Equipment
  • Eye/Face Protection : Wear safety goggles with side-shields.[1]

  • Skin Protection : Wear protective gloves. Impervious clothing is recommended.[1]

  • Respiratory Protection : A suitable respirator should be used if ventilation is inadequate.[1]

Experimental Protocols

As no specific experimental studies for this compound were found, this section outlines the standard OECD guidelines that would be followed to assess the toxicity of a new chemical substance.

Acute Oral Toxicity - OECD Test Guideline 423

This method is used to determine the acute oral toxicity of a substance.

  • Principle : A stepwise procedure using a limited number of animals is employed. The method uses a starting dose and proceeds to higher or lower fixed doses depending on the outcome.

  • Animal Model : Typically, rodents (rats or mice) are used.

  • Procedure :

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

  • Endpoint : The test allows for the determination of the GHS hazard category for acute oral toxicity.

Chronic Toxicity Study - OECD Test Guideline 452

This guideline is for determining the effects of prolonged, repeated exposure to a substance.

  • Principle : The test substance is administered daily to experimental animals for an extended period (e.g., 12 months).

  • Animal Model : Rodents are the most commonly used species.

  • Procedure :

    • At least three dose levels and a control group are used.

    • The substance is typically administered orally (in the diet, drinking water, or by gavage).

    • Detailed observations are made throughout the study, including measurements of body weight, food/water consumption, and clinical signs of toxicity.

    • Hematological and clinical biochemistry parameters are monitored at specified intervals.

    • At the end of the study, a full necropsy is performed, and organs are examined histopathologically.

  • Endpoint : The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) and characterize the chronic toxicity profile of the substance.

Visualizations

Hazard_Communication_Workflow cluster_ID Hazard Identification cluster_Class Hazard Classification cluster_Comm Hazard Communication Tox_Data Toxicological Data GHS_Class GHS Classification Tox_Data->GHS_Class Phys_Chem_Data Physico-Chemical Properties Phys_Chem_Data->GHS_Class SDS Safety Data Sheet (SDS) GHS_Class->SDS Label Product Label GHS_Class->Label

Caption: Hazard Communication Workflow Diagram.

Toxicity_Testing_Workflow cluster_planning Study Planning cluster_in_vivo In-Vivo Testing cluster_analysis Data Analysis & Reporting Test_Substance Test Substance Characterization Protocol_Dev Protocol Development (e.g., OECD Guideline) Test_Substance->Protocol_Dev Dose_Admin Dose Administration Protocol_Dev->Dose_Admin Observation Clinical Observation & Data Collection Dose_Admin->Observation Necropsy Necropsy & Histopathology Observation->Necropsy Stat_Analysis Statistical Analysis Necropsy->Stat_Analysis Report_Gen Final Report Generation Stat_Analysis->Report_Gen

Caption: General Toxicity Testing Workflow.

References

Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide is now available for researchers, scientists, and drug development professionals detailing the commercial sources, synthesis, and potential applications of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid (CAS No. 13215-72-0). This bifunctional aromatic compound, a derivative of terphenyl, is a valuable building block in the development of advanced materials and therapeutic agents, particularly in the construction of metal-organic frameworks (MOFs) for drug delivery applications.

Commercial Supplier Overview

A survey of chemical suppliers reveals that this compound is available from several commercial sources. The purity levels are generally high, making it suitable for sensitive research applications. Pricing varies depending on the supplier and the quantity purchased. Below is a summary of offerings from key suppliers.

SupplierProduct CodePurityQuantityPrice (USD)Availability
Alfa Chemical-≥ 97%InquiryInquiryIn Stock
AmbeedA552360>98.0%100 mg$48.95In Stock[1]
1 gInquiry
5 gInquiry
BLDpharmBD64087098%100 mg~$46 (as of late 2021)In Stock
1 gInquiry
ChemSceneCS-W004612≥ 98%InquiryInquiryIn Stock
ChemicalBookCB51454988--VariesMultiple Suppliers Listed

Note: Pricing and availability are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method allows for the efficient formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a biaryl carboxylic acid via Suzuki-Miyaura coupling is as follows. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Aryl halide (e.g., methyl 4-bromo-3-iodobenzoate)

  • Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, and base.

  • De-gas the flask by evacuating and backfilling with an inert gas several times.

  • Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically around 90-100 °C) and stir for the required reaction time (often several hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • The resulting crude product, a diester, is then subjected to hydrolysis (e.g., using a strong base like sodium hydroxide in a mixture of water and an organic solvent like methanol or THF) to convert the ester groups to carboxylic acids.

  • Acidify the reaction mixture to precipitate the dicarboxylic acid product.

  • Isolate the product by filtration, wash with water, and dry to obtain the pure this compound.

Purification: The final product can be further purified by recrystallization from a suitable solvent system to achieve high purity.

Below is a logical workflow for the synthesis and purification process.

G Synthesis Workflow reagents Aryl Halide + Arylboronic Acid + Base + Pd Catalyst reaction Suzuki-Miyaura Coupling (Inert Atmosphere, Heat) reagents->reaction workup Aqueous Workup reaction->workup hydrolysis Ester Hydrolysis workup->hydrolysis acidification Acidification hydrolysis->acidification purification Filtration & Recrystallization acidification->purification product Pure this compound purification->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Signaling Pathways

While direct therapeutic applications of this compound are not extensively documented, its significance lies in its use as a linker molecule in the construction of Metal-Organic Frameworks (MOFs). These highly porous materials have emerged as promising platforms for advanced drug delivery systems.

The rigid and well-defined structure of this terphenyl dicarboxylic acid allows for the creation of MOFs with tunable pore sizes and high surface areas, which are critical properties for encapsulating therapeutic agents. The carboxylic acid functional groups serve as the coordination points for metal ions, forming the nodes of the framework.

MOF-Based Drug Delivery: A Potential Signaling Pathway Interaction

MOFs constructed using linkers like this compound can be designed for targeted drug delivery and controlled release. For instance, a MOF loaded with an anti-cancer drug could be functionalized with targeting moieties that recognize specific receptors on cancer cells. Upon internalization, the MOF can release its payload in response to the tumor microenvironment (e.g., lower pH), thereby delivering the drug directly to the cancer cells and potentially interacting with intracellular signaling pathways that regulate cell proliferation and apoptosis.

The diagram below illustrates a conceptual signaling pathway for a MOF-based drug delivery system targeting a cancer cell.

G Conceptual MOF Drug Delivery Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MOF Drug-Loaded MOF (Linker: this compound) Receptor Cancer Cell Receptor MOF->Receptor Targeting & Binding Endosome Endosome (Low pH) Receptor->Endosome Internalization Drug Released Drug Endosome->Drug Drug Release Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Drug->Pathway Pathway Modulation Effect Therapeutic Effect (e.g., Cell Death) Pathway->Effect

A conceptual diagram of a MOF-based drug delivery system interacting with a cellular signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-[3-(4-carboxyphenyl)phenyl]benzoic acid, also known as m-terphenyl-4,4''-dicarboxylic acid, is a rigid, bent organic linker molecule of significant interest in the fields of materials science and coordination chemistry. Its unique geometry makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous polymers. These materials have potential applications in gas storage, separation, catalysis, and sensing. The synthesis of this dicarboxylic acid is typically achieved through a palladium-catalyzed cross-coupling reaction, which allows for the precise construction of the terphenyl backbone.

This document provides a detailed protocol for the synthesis of this compound, aimed at researchers, scientists, and professionals in drug development and materials science. The protocol is based on a two-step procedure involving a double Suzuki-Miyaura coupling reaction followed by ester hydrolysis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 1,3-dibromobenzene with two equivalents of methyl 4-boronobenzoate to form dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate.

  • Hydrolysis: The hydrolysis of the resulting diester to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate via Suzuki-Miyaura Coupling

This procedure outlines the palladium-catalyzed cross-coupling of 1,3-dibromobenzene with methyl 4-boronobenzoate.

Materials:

  • 1,3-Dibromobenzene

  • Methyl 4-boronobenzoate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 1,3-dibromobenzene (1.0 mmol), methyl 4-boronobenzoate (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate as a solid.

Step 2: Synthesis of this compound via Hydrolysis

This procedure describes the hydrolysis of the diester intermediate to the final dicarboxylic acid.

Materials:

  • Dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate (1.0 mmol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (10.0 mmol) in deionized water (20 mL).

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Acidify the solution to a pH of approximately 2 by the dropwise addition of 2M HCl. A white precipitate will form.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Dry the solid in a vacuum oven at 80 °C to yield the final product, this compound.

Data Presentation

ParameterStep 1: Suzuki CouplingStep 2: Hydrolysis
Product Dimethyl 4,4''-(benzene-1,3-diyl)dibenzoateThis compound
Molecular Formula C₂₂H₁₈O₄C₂₀H₁₄O₄
Molecular Weight 358.38 g/mol 318.32 g/mol
Typical Yield 85-95%>95%
Appearance White to off-white solidWhite solid
Solubility Soluble in ethyl acetate, dichloromethane, chloroformSoluble in DMF, DMSO; sparingly soluble in methanol
¹H NMR (DMSO-d₆, δ) ~8.1-7.5 (m, Ar-H), ~3.9 (s, -OCH₃)~13.1 (s, -COOH), ~8.2-7.6 (m, Ar-H)
¹³C NMR (DMSO-d₆, δ) ~166, 142-128 (Ar-C), ~52 (-OCH₃)~167, 143-128 (Ar-C)

Note: The NMR chemical shifts (δ) are approximate and should be confirmed by experimental data.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis A 1,3-Dibromobenzene + Methyl 4-boronobenzoate B Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 80-90°C, 24h A->B Reagents & Conditions C Reaction Mixture B->C D Work-up: Aqueous extraction with Ethyl Acetate C->D E Purification: Silica Gel Column Chromatography D->E F Product 1: Dimethyl 4,4''-(benzene-1,3-diyl)dibenzoate E->F G Product 1 H KOH, Ethanol/H₂O Reflux, 12h G->H Reagents & Conditions I Reaction Mixture H->I J Work-up: Acidification with 2M HCl I->J K Purification: Filtration and Washing J->K L Final Product: This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Logical_Relationship cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process Synthetic Process cluster_products Products R1 1,3-Dibromobenzene P1 Suzuki-Miyaura Coupling R1->P1 R2 Methyl 4-boronobenzoate R2->P1 C1 Pd(dppf)Cl₂ (Palladium Catalyst) C1->P1 C2 K₂CO₃ (Base) C2->P1 I1 Intermediate: Diester P1->I1 P2 Ester Hydrolysis FP Final Product: Dicarboxylic Acid P2->FP I1->P2

Caption: Logical relationship of reactants and processes in the synthesis.

Purifying 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This application note provides detailed protocols for the purification of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a terphenyl dicarboxylic acid derivative with applications in materials science and as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

This document outlines two primary purification techniques: recrystallization and column chromatography, including High-Performance Liquid Chromatography (HPLC) for analytical and preparative-scale separations.

Introduction

This compound, also known as [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, is a rigid aromatic dicarboxylic acid. Its purity is crucial for the successful synthesis of highly ordered materials and for ensuring reproducible results in research and development. Common impurities may include starting materials, by-products from synthesis, and solvents. The purification methods detailed below are designed to remove these contaminants effectively.

Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general expectation of purity improvement based on techniques applied to structurally similar aromatic carboxylic acids.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Typical Yield
Recrystallization90-95%>98%70-90%
Flash Column Chromatography85-95%>97%60-80%
Preparative HPLC>95%>99.5%50-70%

Experimental Protocols

Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a polar aprotic solvent or a mixture of solvents is often effective due to the compound's aromatic nature and the presence of two carboxylic acid groups.

Protocol for Recrystallization from Dimethylformamide (DMF) and Water:

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of high-purity Dimethylformamide (DMF) in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Add a small amount of additional hot DMF to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add deionized water to the hot DMF solution with continuous stirring until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual DMF and any soluble impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to remove all traces of solvent.

  • Analysis: Determine the purity of the recrystallized product using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.

Column Chromatography

For separating mixtures with components of differing polarities, column chromatography is a powerful technique. For aromatic carboxylic acids, silica gel is a common stationary phase.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, and then a small percentage of acetic or formic acid to improve peak shape and prevent tailing). A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate (1:1) with 1% acetic acid.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin-Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Analysis: Dry the purified product under vacuum and confirm its purity by HPLC or other analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique for assessing the purity of this compound and can also be used for preparative-scale purification.

Analytical HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient Program:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% to 100% B

    • 25-30 min: Hold at 100% B

    • 30-35 min: 100% to 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Preparative HPLC:

The analytical method can be scaled up for preparative purification by using a larger dimension column and a higher flow rate. The sample is dissolved at a higher concentration and injected in larger volumes. Fractions are collected based on the retention time of the target compound.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification techniques described.

PurificationWorkflow cluster_recrystallization Recrystallization Workflow Crude_Product1 Crude Product Dissolution Dissolve in Minimal Hot DMF Crude_Product1->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Add Water & Cool Dissolution->Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Water Isolation->Washing Drying1 Dry Under Vacuum Washing->Drying1 Pure_Product1 Pure Product Drying1->Pure_Product1

Caption: Workflow for the purification of this compound by recrystallization.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow Crude_Product2 Crude Product Sample_Loading Adsorb on Silica & Load on Column Crude_Product2->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Rotary Evaporation Combine_Fractions->Solvent_Removal Drying2 Dry Under Vacuum Solvent_Removal->Drying2 Pure_Product2 Pure Product Drying2->Pure_Product2

Caption: Workflow for the purification of this compound by column chromatography.

HPLCWorkflow cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: Workflow for the analytical HPLC of this compound.

Conclusion

The protocols provided in this application note offer robust methods for the purification of this compound. The choice of method will depend on the initial purity of the compound, the scale of the purification, and the desired final purity. For routine purification of moderately impure samples, recrystallization is often the most efficient method. For more complex mixtures or when higher purity is required, column chromatography or preparative HPLC are recommended. It is always advisable to confirm the purity of the final product using a reliable analytical technique such as HPLC or NMR.

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid as an Organic Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on general methodologies for the synthesis and application of metal-organic frameworks (MOFs) with structurally similar terphenyl-dicarboxylic acid linkers. Specific parameters may require optimization for the 4-[3-(4-carboxyphenyl)phenyl]benzoic acid linker.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. The linker this compound, a tripodal carboxylic acid, is a promising candidate for the synthesis of robust and porous MOFs suitable for various applications, including catalysis and drug delivery. Its rigid, extended structure can lead to frameworks with high surface areas and tunable pore environments.

These notes provide an overview of the potential applications, synthesis protocols, and characterization methods for MOFs based on the this compound linker.

Potential Applications

MOFs synthesized from terphenyl-dicarboxylic acid derivatives have shown promise in several fields:

  • Gas Storage and Separation: The high porosity and tunable pore size of these MOFs make them suitable candidates for the storage of gases like hydrogen and methane, as well as for the separation of gas mixtures.

  • Catalysis: The incorporation of catalytically active metal sites or functional groups within the MOF structure allows for their use as heterogeneous catalysts in various organic transformations.[1]

  • Drug Delivery: The porous nature of these MOFs enables the encapsulation and controlled release of therapeutic agents.[2][3] The biocompatibility of certain metal nodes, such as zinc and zirconium, makes them particularly attractive for biomedical applications.

Quantitative Data Summary

The following tables present representative quantitative data from MOFs synthesized with structurally similar terphenyl-dicarboxylic acid linkers. This data provides an expected range of properties for MOFs synthesized with this compound.

Table 1: Representative Porous Properties of Terphenyl-Based MOFs

MOF System (Metal + Linker)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Zn + 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acidNot ReportedNot ReportedNot Reported[1]
Zr + Benzene tribenzoate (BTB) & Tetrakis(4-carboxyphenyl)porphyrin (TCPP)19460.717-[4]
Zr-based MOFs with tetracarboxylic ligandsup to 5463--[5]

Table 2: Representative Drug Loading and Release Data for Carboxylate-Based MOFs

MOF SystemDrugLoading Capacity (wt%)Release ConditionsReference
ZIF-85-Fluorouracil~60pH 5.0 (faster release)[2]
UiO-66Doxorubicin~45pH-dependent[3]
MIL-88B (Fe)Ibuprofen~19.5Not specified[3]

Table 3: Representative Catalytic Performance of MOFs

MOF CatalystReactionSubstrateProductConversion/YieldReusabilityReference
Zn-terphenyl MOFCyanosilylation4-nitrobenzaldehyde2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrileHigh YieldYes (several cycles)[1]
Zr-BTC MOFEsterificationPalmitic AcidBiodieselHigh ConversionNot specified[6]

Experimental Protocols

The following are generalized protocols for the synthesis, activation, and characterization of MOFs, as well as for their application in drug delivery and catalysis.

Solvothermal synthesis is a common method for producing crystalline MOFs.[1]

Protocol 1: Synthesis of a Zinc-based MOF

  • Reagents:

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (Linker)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a 20 mL scintillation vial, dissolve the linker in 10 mL of DMF.

    • In a separate vial, dissolve Zinc Nitrate Hexahydrate in 10 mL of DMF.

    • Combine the two solutions in a Teflon-lined autoclave.

    • Seal the autoclave and heat it in an oven at 100-120 °C for 24-48 hours.

    • After cooling to room temperature, decant the mother liquor.

    • Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or chloroform (3 x 10 mL).

    • Dry the product under vacuum.

Protocol 2: Synthesis of a Zirconium-based MOF

  • Reagents:

    • Zirconium(IV) Chloride (ZrCl₄)

    • This compound (Linker)

    • N,N-Dimethylformamide (DMF)

    • Modulator (e.g., Acetic Acid or Benzoic Acid)

  • Procedure:

    • Dissolve ZrCl₄ and the linker in DMF in a Teflon-lined autoclave.

    • Add a modulator to control the crystallite size and morphology.

    • Seal the autoclave and heat it in an oven at 120-150 °C for 24-72 hours.

    • After cooling, collect the crystalline product by filtration.

    • Wash the product with DMF and then with ethanol.

    • Activate the MOF by solvent exchange and heating under vacuum.

Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making the internal surface area accessible.[7]

Protocol 3: Solvent Exchange and Thermal Activation

  • Immerse the as-synthesized MOF in a volatile solvent (e.g., ethanol or chloroform) for 24-48 hours, replacing the solvent several times.

  • Decant the solvent and dry the MOF under vacuum at an elevated temperature (e.g., 100-200 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, as determined by thermogravimetric analysis (TGA).

Protocol 4: Powder X-Ray Diffraction (PXRD)

  • Grind a small sample of the activated MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity.

Protocol 5: Thermogravimetric Analysis (TGA)

  • Place a small amount of the activated MOF (5-10 mg) in a TGA pan.

  • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 5-10 °C/min) to a high temperature (e.g., 600-800 °C).

  • Analyze the resulting weight loss curve to determine the thermal stability of the MOF and identify the decomposition temperature.

Protocol 6: Gas Adsorption Measurements

  • Degas a sample of the activated MOF under vacuum at an appropriate temperature to remove any adsorbed species.

  • Perform nitrogen adsorption-desorption measurements at 77 K.

  • Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption isotherm.[8]

  • Determine the pore volume and pore size distribution using appropriate models (e.g., t-plot, DFT).

Protocol 7: Drug Loading (Impregnation Method)

  • Prepare a concentrated solution of the desired drug in a suitable solvent.

  • Immerse the activated MOF in the drug solution.

  • Stir the suspension for 24-48 hours at room temperature to allow the drug molecules to diffuse into the MOF pores.[7]

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or by dissolving a known amount of the drug-loaded MOF and measuring the drug concentration.

Protocol 8: Catalytic Activity Testing

  • Add the activated MOF catalyst to a reaction vessel containing the substrate and solvent.

  • Initiate the reaction by adding the other reactants and/or adjusting the temperature.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, separate the MOF catalyst by filtration or centrifugation.

  • Wash the catalyst and dry it for reuse to test its recyclability.[1]

Visualizations

The following diagrams illustrate the general workflows and concepts described in these application notes.

MOF_Synthesis_Workflow General Workflow for MOF Synthesis cluster_reagents Reagents cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing Metal_Salt->Mixing Linker Organic Linker (this compound) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (e.g., 120°C, 24-48h) Mixing->Solvothermal_Reaction Washing Washing (DMF, Ethanol) Solvothermal_Reaction->Washing Activation Activation (Solvent Exchange & Vacuum Heating) Washing->Activation PXRD PXRD Activation->PXRD TGA TGA Activation->TGA Gas_Adsorption Gas Adsorption Activation->Gas_Adsorption Drug_Delivery_Workflow Workflow for MOF-based Drug Delivery Activated_MOF Activated MOF Loading Drug Loading (Impregnation) Activated_MOF->Loading Drug_Solution Drug Solution Drug_Solution->Loading Washing Washing Loading->Washing Drug_Loaded_MOF Drug-Loaded MOF Characterization Characterization (e.g., UV-Vis, TGA) Drug_Loaded_MOF->Characterization Release_Study In Vitro Release Study (e.g., in PBS buffer) Drug_Loaded_MOF->Release_Study Drying Drying Washing->Drying Drying->Drug_Loaded_MOF Catalysis_Workflow Workflow for Heterogeneous Catalysis using MOFs Activated_MOF Activated MOF Catalyst Reaction Catalytic Reaction (Heating/Stirring) Activated_MOF->Reaction Reactants Reactants & Solvent Reactants->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Catalyst_Separation Catalyst Separation (Filtration/Centrifugation) Product_Mixture->Catalyst_Separation Product_Analysis Product Analysis (GC/HPLC) Product_Mixture->Product_Analysis Catalyst_Recycling Catalyst Washing & Drying for Reuse Catalyst_Separation->Catalyst_Recycling

References

Application Notes and Protocols for Gas Adsorption Studies Using MOFs with 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Metal-Organic Frameworks (MOFs) incorporating the linker 4-[3-(4-carboxyphenyl)phenyl]benzoic acid for gas adsorption applications. The protocols outlined below are intended to serve as a foundational methodology, which can be further optimized based on specific experimental goals and available instrumentation.

Introduction to MOFs with this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the pore size, surface area, and ultimately, the functional properties of the MOF. The ligand this compound offers a rigid, extended structure with multiple carboxylic acid binding sites, making it a promising candidate for constructing robust MOFs with high porosity for gas storage and separation applications. Potential applications for these materials include carbon capture, natural gas storage, and hydrogen fuel cells.

Experimental Protocols

Synthesis of MOF with this compound (Hypothetical: Google-MOF)

This protocol describes a general solvothermal synthesis method that can be adapted for the production of MOFs using the specified ligand.

Materials:

  • This compound (ligand)

  • Metal salt precursor (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Benzoic acid, Acetic acid) - optional, to control crystal size and morphology

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass vial, dissolve this compound and the chosen metal salt in the solvent. A typical molar ratio of ligand to metal salt is 1:1 to 1:3.

  • If using a modulator, add it to the solution. The modulator is typically used in a large excess compared to the ligand.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80°C and 150°C).

  • Maintain the temperature for a designated period (typically 24 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product multiple times with the synthesis solvent (e.g., DMF) to remove unreacted precursors.

  • To activate the MOF, exchange the solvent with a more volatile one (e.g., ethanol or methanol) by soaking the crystals for several hours, repeating the process 3-4 times.

  • Dry the solvent-exchanged MOF in a vacuum oven at an elevated temperature (e.g., 120-180°C) for several hours to remove the solvent molecules from the pores.

cluster_synthesis MOF Synthesis Workflow start Start dissolve Dissolve Ligand & Metal Salt in Solvent start->dissolve sonicate Sonicate Mixture dissolve->sonicate react Solvothermal Reaction in Autoclave sonicate->react cool Cool to Room Temperature react->cool collect Collect Crystals (Centrifugation/Filtration) cool->collect wash Wash with Solvent collect->wash activate Solvent Exchange & Vacuum Drying wash->activate end End: Activated MOF activate->end

Caption: Workflow for the solvothermal synthesis of a MOF.

Gas Adsorption Measurements

The following protocols outline the procedures for measuring the adsorption of CO₂, CH₄, and H₂. These experiments are typically performed using a volumetric or gravimetric gas sorption analyzer.

General Sample Preparation:

  • Accurately weigh a small amount of the activated MOF sample (typically 50-150 mg) and place it in the sample tube of the gas sorption analyzer.

  • Degas the sample in-situ under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200°C) for several hours to ensure the removal of any residual solvent or adsorbed atmospheric gases. The specific degassing temperature and time should be determined from thermogravimetric analysis (TGA) to avoid thermal decomposition of the MOF.

2.2.1. Carbon Dioxide (CO₂) Adsorption Protocol

Equipment: Volumetric or gravimetric gas sorption analyzer.

Procedure:

  • After degassing, cool the sample to the desired adsorption temperature (e.g., 273 K or 298 K).

  • Introduce CO₂ gas into the sample cell in controlled, incremental doses.

  • Allow the system to equilibrate after each dose until the pressure remains stable, indicating that adsorption is complete.

  • Record the amount of gas adsorbed at each equilibrium pressure point to construct the adsorption isotherm.

  • To measure the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed at each step.

2.2.2. Methane (CH₄) Adsorption Protocol

Equipment: High-pressure volumetric or gravimetric gas sorption analyzer.

Procedure:

  • Following degassing, bring the sample to the desired adsorption temperature (e.g., 273 K or 298 K).

  • Introduce CH₄ gas in incremental pressure steps, typically up to high pressures (e.g., 35-100 bar) to simulate storage conditions.

  • Record the amount of adsorbed gas at each equilibrium pressure to generate the high-pressure adsorption isotherm.

2.2.3. Hydrogen (H₂) Adsorption Protocol

Equipment: Volumetric or gravimetric gas sorption analyzer with cryogenic capabilities.

Procedure:

  • After degassing, cool the sample to cryogenic temperature, typically 77 K (liquid nitrogen bath).

  • Introduce H₂ gas in controlled increments.

  • Measure the amount of H₂ adsorbed at each equilibrium pressure to construct the adsorption isotherm.

cluster_adsorption Gas Adsorption Measurement Workflow start Start: Activated MOF prepare Sample Degassing in Analyzer start->prepare set_temp Set Adsorption Temperature prepare->set_temp introduce_gas Introduce Adsorbate Gas in Increments set_temp->introduce_gas equilibrate Equilibrate at Each Pressure Step introduce_gas->equilibrate record_data Record Adsorbed Amount equilibrate->record_data record_data->introduce_gas Next Pressure Step isotherm Construct Adsorption Isotherm record_data->isotherm end End: Adsorption Data isotherm->end

Caption: Generalized workflow for gas adsorption measurements.

Data Presentation

Quantitative gas adsorption data should be summarized in a clear and structured format to facilitate comparison between different materials and conditions. The following table presents a template with hypothetical data for a MOF synthesized with this compound.

Gas AdsorbateTemperature (K)Pressure (bar)Adsorption Capacity (mmol/g)Adsorption Capacity (cm³/g, STP)
CO₂ 27314.5100.8
29812.862.7
CH₄ 273358.0179.2
298356.5145.6
H₂ 77115.0336.0
771025.0560.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Logical Relationships in Gas Adsorption

The performance of a MOF for a specific gas adsorption application is governed by several interrelated factors. Understanding these relationships is key to designing new materials with enhanced properties.

cluster_logic Factors Influencing Gas Adsorption in MOFs Ligand Ligand Structure (this compound) Structure MOF Structure (Topology, Pore Size, Surface Area) Ligand->Structure Properties Surface Chemistry (Functional Groups) Ligand->Properties Metal Metal Node Metal->Structure Metal->Properties Synthesis Synthesis Conditions Synthesis->Structure Adsorption Gas Adsorption Performance (Capacity, Selectivity) Structure->Adsorption Properties->Adsorption

Caption: Key relationships influencing MOF gas adsorption properties.

Application Notes and Protocols for Polymer Synthesis Using 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polymers utilizing the aromatic dicarboxylic acid monomer, 4-[3-(4-carboxyphenyl)phenyl]benzoic acid , also known as m-terphenyl-4,4''-dicarboxylic acid . While specific literature on this exact monomer is limited, this document outlines generalized protocols and expected properties based on the synthesis of polymers from structurally similar aromatic dicarboxylic acids. The provided methodologies and data serve as a foundational guide for researchers exploring the potential of these polymers in various applications, including advanced materials and drug delivery systems.

Introduction

Aromatic polyamides and polyesters are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid, kinked monomers like this compound into the polymer backbone can lead to materials with a unique combination of properties, including improved solubility and processability compared to their linear para-linked counterparts. These characteristics make them attractive for applications in demanding environments and as matrices for controlled drug release.

Polymer Synthesis Strategies

The synthesis of polyamides and polyesters from this compound can be achieved through various polycondensation techniques. The choice of method depends on the desired polymer properties, scalability, and available resources.

Polyamide Synthesis

A common and effective method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of the corresponding diacid chloride with aromatic diamines. Another widely used technique is the Yamazaki-Higashi reaction, which allows for direct polycondensation of the dicarboxylic acid with diamines.

Polyester Synthesis

For polyesters, melt polycondensation of the dicarboxylic acid with a diol at high temperatures is a conventional approach. Alternatively, solution polycondensation of the diacid chloride with a diol can be employed for more sensitive substrates or to achieve higher molecular weights at lower temperatures.

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides and polyesters. These are generalized procedures and may require optimization for specific diamine or diol comonomers.

Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from the diacid chloride of this compound and an aromatic diamine.

Materials:

  • 4-[3-(4-chlorocarbonylphenyl)phenyl]benzoyl chloride (m-terphenyl-4,4''-diacid chloride)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-(hexafluoroisopropylidene)dianiline)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of 4-[3-(4-chlorocarbonylphenyl)phenyl]benzoyl chloride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • A small amount of anhydrous pyridine can be added to neutralize the evolved HCl gas.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water.

  • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

Protocol 2: Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol outlines the synthesis of a polyester from this compound and an aromatic diol.

Materials:

  • This compound

  • Aromatic diol (e.g., bisphenol A, 4,4'-biphenol)

  • Antimony(III) oxide (catalyst)

  • Stabilizer (e.g., a phosphite antioxidant)

Procedure:

  • Charge the this compound, the aromatic diol, antimony(III) oxide, and the stabilizer into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate esterification (typically 180-220°C). Water will be evolved and collected.

  • After the initial evolution of water ceases (approximately 1-2 hours), gradually increase the temperature to 250-280°C while simultaneously reducing the pressure to create a vacuum.

  • Continue the reaction under high vacuum and elevated temperature for another 2-4 hours to facilitate the removal of the condensation byproducts and increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

  • Cool the reactor and extrude the molten polymer.

  • The solid polyester can be pelletized for further processing.

Data Presentation

The following tables summarize representative quantitative data for aromatic polyamides and polyesters synthesized from aromatic dicarboxylic acids structurally similar to this compound. This data is intended to provide an expected range of properties.

Table 1: Representative Properties of Aromatic Polyamides

PropertyValue Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temperature (Tg, °C)250 - 350
10% Weight Loss Temperature (TGA, °C)> 450
Tensile Strength (MPa)80 - 120
Tensile Modulus (GPa)2.0 - 4.0

Table 2: Representative Properties of Aromatic Polyesters

PropertyValue Range
Inherent Viscosity (dL/g)0.4 - 1.0
Glass Transition Temperature (Tg, °C)180 - 280
10% Weight Loss Temperature (TGA, °C)> 400
Tensile Strength (MPa)60 - 100
Tensile Modulus (GPa)1.5 - 3.5

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of polyamides and polyesters.

Polyamide_Synthesis_Workflow cluster_synthesis Low-Temperature Solution Polycondensation Diamine Aromatic Diamine in NMP Reaction Reaction at 0°C to RT Diamine->Reaction DiacidChloride m-Terphenyl-4,4''-diacid chloride DiacidChloride->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polyamide Aromatic Polyamide Drying->Polyamide

Caption: Workflow for Aromatic Polyamide Synthesis.

Polyester_Synthesis_Workflow cluster_synthesis Melt Polycondensation Monomers Dicarboxylic Acid + Diol + Catalyst Esterification Esterification (180-220°C) Monomers->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Extrusion Polymer Extrusion Polycondensation->Extrusion Polyester Aromatic Polyester Extrusion->Polyester

Caption: Workflow for Aromatic Polyester Synthesis.

Applications

Polymers derived from this compound are expected to be amorphous or semi-crystalline materials with high thermal stability and good mechanical properties. Their kinked backbone may impart enhanced solubility in organic solvents, facilitating processing into films, fibers, and coatings.

For drug development professionals , these polymers could serve as robust, biocompatible matrices for sustained-release drug delivery systems. The aromatic nature of the polymer backbone allows for potential π-π stacking interactions with aromatic drug molecules, which can be exploited for controlling the release kinetics. The high thermal stability also makes them suitable for sterilization processes that involve elevated temperatures. Further functionalization of the phenyl rings could also enable the attachment of targeting ligands or other bioactive molecules.

Conclusion

The synthesis of high-performance polymers from this compound offers a promising avenue for the development of advanced materials with a unique balance of properties. The protocols and data presented herein provide a solid starting point for researchers to explore the synthesis, characterization, and application of these novel aromatic polyamides and polyesters. Further research is encouraged to fully elucidate the structure-property relationships and unlock the full potential of these materials in diverse scientific and technological fields.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is often synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. 2. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. Nitrile solvents can sometimes poison the catalyst.[1] 4. Presence of Oxygen: Oxygen can deactivate the palladium catalyst.1. Use a fresh batch of palladium catalyst or a pre-catalyst like XPhos Pd G3. Consider in-situ generation of Pd(0) from a precursor like Pd(OAc)₂ with a phosphine ligand.[1] 2. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF.[2][3] The choice of base can be critical and substrate-dependent. 3. Switch to a different solvent system. Common choices include THF/H₂O, Dioxane/H₂O, or DMF.[3][4] For substrates with poor solubility, consider high-boiling point solvents like DMSO or chlorobenzene.[2] 4. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent and reaction mixture.
Formation of Monosubstituted Product 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the double coupling. 3. Poor Solubility of Intermediate: The monosubstituted intermediate may precipitate out of the reaction mixture, preventing the second coupling.[2]1. Increase the reaction time and/or temperature.[2] Monitor the reaction progress by TLC or LC-MS. 2. Increase the catalyst loading. For challenging couplings, up to 10 mol% of palladium catalyst may be necessary. 3. Use a solvent in which the monosubstituted intermediate is more soluble, such as hot DMSO or chlorobenzene.[2]
Presence of Homocoupling Byproducts 1. Reaction Conditions Favoring Homocoupling: Certain catalysts and conditions can promote the coupling of two boronic acid molecules. 2. Presence of Oxygen: Can contribute to the formation of homocoupling products.1. Optimize the catalyst and ligand system. Buchwald-type ligands (e.g., XPhos, SPhos) can sometimes suppress homocoupling.[5] 2. Ensure rigorous exclusion of oxygen from the reaction.
Deboronation of Boronic Acid 1. Prolonged Reaction Times at High Temperatures: Can lead to the cleavage of the C-B bond. 2. Presence of Protic Solvents and Strong Base: Can facilitate protodeboronation. Electron-poor boronic acids are particularly susceptible.[3][5]1. Use a more active catalyst to shorten the reaction time. 2. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[3] Alternatively, adding the boronic acid portion-wise can help maintain its concentration and favor the desired reaction.
Difficulty in Product Purification 1. Incomplete Reaction: Presence of starting materials and intermediates complicates purification. 2. Formation of Byproducts with Similar Polarity: Homocoupling products or other byproducts may have similar solubility and chromatographic behavior to the desired product. 3. Poor Solubility of the Final Product: The dicarboxylic acid product may be poorly soluble in common organic solvents, making purification by chromatography challenging.1. Drive the reaction to completion by optimizing reaction conditions. 2. Utilize different purification techniques. If column chromatography is difficult, consider recrystallization from a suitable solvent (e.g., DMF).[6] Washing the crude product with appropriate solvents can also remove some impurities. 3. For purification, the crude product can be suspended in a solvent to dissolve impurities, followed by filtration. Acid-base extraction can also be employed by dissolving the product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This typically involves the reaction of a dihaloarene (e.g., 1,3-dibromobenzene) with two equivalents of a carboxyphenylboronic acid (e.g., 4-carboxyphenylboronic acid), or a similar strategy with swapped functionalities.[7]

Q2: Which palladium catalyst is best for this synthesis?

A2: The choice of catalyst can significantly impact the reaction outcome. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used, other catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] or catalysts with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer better yields and selectivity, especially for challenging couplings.[1][2][3][8]

Q3: How can I minimize the formation of the monosubstituted byproduct?

A3: To favor the formation of the disubstituted product, ensure you are using a sufficient excess of the boronic acid (at least 2 equivalents). Also, optimizing the reaction time and temperature is crucial. If the monosubstituted intermediate is precipitating, changing to a higher-boiling solvent where it is more soluble, such as DMSO, can help drive the reaction to completion.[2]

Q4: My product is a solid that is difficult to purify by column chromatography. What are the alternative purification methods?

A4: Due to the rigid structure and the presence of two carboxylic acid groups, the product can have low solubility in many organic solvents. Purification can often be achieved by washing the crude solid with various solvents to remove impurities. Recrystallization from a high-boiling polar solvent like DMF is also a common method.[6] Another effective technique is to dissolve the crude product in an aqueous base (like NaOH or K₂CO₃), wash the aqueous solution with an organic solvent to remove non-polar impurities, and then re-precipitate the pure dicarboxylic acid by adding acid (like HCl).

Q5: What are the typical yields for this synthesis?

A5: The yields can vary widely depending on the specific conditions used. With optimized protocols, yields can be very good, sometimes exceeding 90%.[2] However, without optimization, yields can be significantly lower, especially if issues like catalyst deactivation or byproduct formation occur.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of a terphenyl dicarboxylic acid via a Suzuki-Miyaura coupling reaction, based on literature procedures.

Synthesis of 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid [6]

This protocol illustrates a typical Suzuki coupling for a similar terphenyl dicarboxylic acid and can be adapted for the synthesis of this compound.

Reactants and Reagents

Compound Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Equivalents
1,4-dibromo-2,5-difluorobenzene271.891.0941
4-carboxyphenylboronic acid165.931.67102.5
Potassium carbonate (K₂CO₃)138.215.9543.0510.76
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.1380.120.03
Tetrahydrofuran (THF)-150 mL--
Water-30 mL--

Procedure

  • To a reaction flask, add 1,4-dibromo-2,5-difluorobenzene (1.09 g, 4 mmol) and 4-carboxyphenylboronic acid (1.67 g, 10 mmol) in tetrahydrofuran (THF, 150 mL).

  • Add a solution of potassium carbonate (5.95 g, 43.05 mmol) in water (30 mL).

  • Degas the resulting mixture by subjecting it to repeated cycles of argon sparging followed by degassing under vacuum.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.138 g, 0.12 mmol).

  • Heat the reaction mixture to reflux and stir for the desired amount of time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an appropriate work-up, which may involve acidification to precipitate the product, followed by filtration and washing.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (Dihalobenzene & Boronic Acid) in Solvent (e.g., THF) base 2. Add Aqueous Base (e.g., K2CO3 solution) reactants->base degas 3. Degas Mixture (Argon sparging & vacuum) base->degas catalyst 4. Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst reflux 5. Heat to Reflux (Monitor by TLC/LC-MS) catalyst->reflux cool 6. Cool to RT reflux->cool acidify 7. Acidify (to precipitate product) cool->acidify filter 8. Filter Crude Product acidify->filter wash 9. Wash Solid (with H2O, organic solvents) filter->wash dry 10. Dry Final Product wash->dry

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction catalyst_inactive Inactive Catalyst? start->catalyst_inactive oxygen Oxygen Present? start->oxygen base_issue Incorrect Base? start->base_issue solvent_issue Poor Solvent Choice? start->solvent_issue temp_time Insufficient Time/Temp? start->temp_time homocoupling Homocoupling? start->homocoupling deboronation Deboronation? start->deboronation solution1 Use Fresh Catalyst or Pre-catalyst catalyst_inactive->solution1 Solution solution2 Degas Thoroughly oxygen->solution2 Solution solution3 Screen Different Bases base_issue->solution3 Solution solution4 Change Solvent System solvent_issue->solution4 Solution solution5 Increase Time/Temp temp_time->solution5 Solution solution6 Optimize Catalyst/Ligand homocoupling->solution6 Solution solution7 Use Boronic Ester deboronation->solution7 Solution

Caption: Troubleshooting logic for low yield in Suzuki coupling.

References

Technical Support Center: Purification of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via common methods such as the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low Purity After Initial Isolation

  • Question: My isolated this compound shows significant impurities by HPLC analysis. What are the likely contaminants and how can I remove them?

  • Answer:

    • Common Impurities: Given the typical synthesis of terphenyl derivatives via Suzuki-Miyaura coupling, the most probable impurities are:

      • Unreacted Starting Materials: Such as halobenzoic acids or phenylboronic acids.

      • Homo-coupled Byproducts: For instance, biphenyl dicarboxylic acids.

      • Residual Palladium Catalyst: A common contaminant from the coupling reaction.

      • Partially-reacted Intermediates: Molecules where only one of the carboxylic acid groups is present.

    • Troubleshooting Steps:

      • Palladium Removal: Residual palladium can interfere with downstream applications and analyses. It is crucial to remove it effectively. Common methods include:

        • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium.[1][2]

        • Treatment with Scavengers: If filtration is insufficient, specialized thiol-based silica scavengers can be used to bind and remove dissolved palladium.[2]

      • Recrystallization: This is the most effective method for removing organic impurities. The choice of solvent is critical. For dicarboxylic acids like this, polar solvents are often a good starting point. Experiment with single solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures such as ethanol/water or dioxane/water to find the optimal conditions.[3][4][5][6][7]

      • Acid-Base Extraction: The carboxylic acid functional groups allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated dicarboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the purified product.

Issue 2: Difficulty with Recrystallization

  • Question: I am having trouble recrystallizing my this compound. Either nothing crystallizes out, or it crashes out as an oil. What should I do?

  • Answer:

    • Troubleshooting 'Oiling Out': "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to a supersaturated solution or the presence of impurities that depress the melting point.

      • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Seeding the solution with a pure crystal can also encourage proper crystallization.

    • Troubleshooting No Crystal Formation: This usually indicates that the solution is not saturated enough or that nucleation is inhibited.

      • Solution:

        • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

        • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.

        • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

        • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.

Frequently Asked Questions (FAQs)

  • Question: What is the most common synthetic route for this compound, and what are the expected byproducts?

  • Answer: The most prevalent method for synthesizing terphenyl derivatives like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This reaction typically involves the coupling of a dihalobenzene with a carboxyphenylboronic acid. The expected byproducts include homo-coupled starting materials (e.g., 4,4'-biphenyldicarboxylic acid) and unreacted starting materials.

  • Question: How can I assess the purity of my final product?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and other benzoic acid derivatives.[12][13][14] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) is a common setup.[13] Purity can be quantified by integrating the peak area of the main product and comparing it to the total area of all peaks.

  • Question: What are some suitable solvents for the recrystallization of this compound?

  • Answer: Due to the presence of two carboxylic acid groups, this compound is quite polar. Good recrystallization solvents are typically polar as well. Consider the following:

    • High-boiling polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Alcohols: Ethanol or methanol, potentially in a mixture with water to modulate solubility.[5][6]

    • Ethers: Dioxane, which can also be used in a mixture with water. The ideal solvent will dissolve the compound when hot but have low solubility when cold. It is recommended to perform small-scale solubility tests to identify the best solvent or solvent system.[7]

Data Presentation

The following table summarizes representative data for the purification of a terphenyl dicarboxylic acid synthesized via a Suzuki-Miyaura coupling reaction.

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key Impurities Removed
Filtration through Celite 85%88%95%Insoluble Palladium species
Recrystallization (DMF/Water) 88%>98%80%Homo-coupled byproducts, unreacted starting materials
Acid-Base Extraction 85%>95%85%Non-acidic impurities

Experimental Protocols

Protocol 1: Removal of Residual Palladium Catalyst

  • After the Suzuki-Miyaura coupling reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Prepare a short column or a Büchner funnel with a 1-2 cm pad of Celite.

  • Wet the Celite pad with the organic solvent used for dilution.

  • Filter the reaction mixture through the Celite pad under vacuum.

  • Wash the Celite pad with additional organic solvent to ensure all the product is collected.

  • The filtrate, now largely free of heterogeneous palladium, can be taken forward for further purification.

Protocol 2: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable high-boiling polar solvent (e.g., DMF) to the flask, just enough to create a slurry.

  • Heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • If any insoluble impurities remain, perform a hot filtration.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly turbid.

  • Reheat the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Product (Post-Suzuki Coupling) Palladium_Removal Palladium Removal (Celite Filtration) Crude_Product->Palladium_Removal Recrystallization Recrystallization (e.g., DMF/Water) Palladium_Removal->Recrystallization Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Reheat Reheat and Add More Solvent Oiling_Out->Reheat Yes Scratch_Flask Scratch Inner Surface of Flask No_Crystals->Scratch_Flask Yes Cool_Slowly Cool More Slowly Reheat->Cool_Slowly Seed_Crystal Add a Seed Crystal Cool_Slowly->Seed_Crystal Concentrate Reduce Solvent Volume Seed_Crystal->Concentrate Scratch_Flask->Seed_Crystal Lower_Temp Cool to a Lower Temperature Concentrate->Lower_Temp

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: 4-[3-(4-carboxyphenyl)phenyl]benzoic acid Production

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially adopted method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. For this specific molecule, a common approach is the double Suzuki coupling of a central dibromo- or diiodo-benzene core with a (4-carboxyphenyl)boronic acid derivative.

Q2: What are the primary challenges in scaling up the Suzuki-Miyaura coupling for this molecule?

A2: Key scale-up challenges include:

  • Catalyst Cost and Removal: The high cost of palladium catalysts and the stringent regulatory requirement to remove residual palladium to parts-per-million (ppm) levels in the final product are significant concerns.[3][4]

  • Product Solubility: The dicarboxylic acid product often has poor solubility in common organic solvents, complicating both the reaction work-up and purification steps.

  • Reaction Control: Ensuring consistent reaction times, managing potential exotherms, and preventing side reactions like homocoupling become more difficult on a larger scale.[1]

  • Reagent Purity: The stability and purity of the boronic acid starting materials are critical, as impurities or degradation (protodeboronation) can lead to low yields.[1][5]

Q3: What are the typical impurities encountered in the production process?

A3: Common impurities include unreacted starting materials, homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid), partially reacted intermediates (mono-acid product), and residual palladium catalyst.[1][6] Impurities from the oxidation of starting materials, such as 4-carboxybenzaldehyde (4-CBA), can also be present.[6]

Q4: Why is the removal of palladium so critical and difficult?

A4: Palladium is a heavy metal with potential toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) set strict limits for its presence in active pharmaceutical ingredients (APIs).[7] Removal can be challenging because palladium can exist in various oxidation states and may form soluble complexes or colloids that are difficult to filter. Heteroaromatic compounds, like the target molecule, can also act as ligands, binding strongly to the metal and hindering its removal.[3]

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via a Suzuki-Miyaura coupling reaction.

G Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage SM Starting Materials (e.g., Dibromobenzene derivative, (4-methoxycarbonylphenyl)boronic acid) Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) SM->Reaction Quench Reaction Quench (e.g., Water addition) Reaction->Quench PhaseSplit Phase Separation Quench->PhaseSplit EsterHydrolysis Ester Hydrolysis (e.g., NaOH/KOH) PhaseSplit->EsterHydrolysis Acidification Acidification (e.g., HCl) to precipitate crude product EsterHydrolysis->Acidification Filtration Filtration & Washing Acidification->Filtration Pd_Removal Palladium Scavenging (e.g., Activated Carbon, Thiol Resins) Filtration->Pd_Removal Crystallization Recrystallization (e.g., from DMAc/Water) Pd_Removal->Crystallization Final_Filtration Filtration & Drying Crystallization->Final_Filtration API Pure Product Final_Filtration->API

Caption: General workflow for synthesis and purification.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and scale-up process.

ProblemPotential CausesRecommended Solutions
Low Reaction Yield 1. Inactive Catalyst: Pd(0) catalyst oxidized by air; old catalyst.[5] 2. Protodeboronation: Boronic acid degrading before coupling.[5] 3. Poor Base/Solvent Choice: Suboptimal conditions for the specific substrates.[8][9] 4. Low Temperature: Insufficient energy to overcome activation barrier.[8] 5. Homocoupling: Side reaction of boronic acids.[1]1. Purge reaction vessel thoroughly with nitrogen or argon. Use fresh catalyst or a more robust pre-catalyst.[10] 2. Use boronic esters (e.g., pinacol esters) which are more stable. Ensure starting materials are pure and dry. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O).[8] 4. Gradually increase reaction temperature, monitoring for side product formation.[8] 5. Ensure the reaction is properly degassed to minimize oxygen, which promotes homocoupling.[1]
High Residual Palladium in Product 1. Inefficient Filtration: Colloidal palladium passing through filters. 2. Strong Product-Pd Binding: Carboxylate groups chelating with palladium.[3] 3. Inadequate Scavenging: Incorrect choice or amount of scavenger.1. Use a filter aid (e.g., Celite). Consider organic solvent nanofiltration.[11] 2. Treat the reaction mixture with a scavenger before product isolation. Options include activated carbon, thiol-based resins (e.g., MP-TMT), or isocyanide reagents.[7][12] 3. Screen different scavengers and optimize temperature and contact time. A treatment with aqueous NaHSO₃ at elevated temperatures has been shown to be effective.[11]
Product Fails to Crystallize or Oiling Out 1. High Impurity Level: Impurities inhibiting crystal lattice formation. 2. Solvent System: Poor choice of solvent/anti-solvent. 3. Cooling Rate: Rapid cooling can lead to amorphous precipitation or oiling.1. Perform an initial purification step (e.g., charcoal treatment) to remove gross impurities. 2. Screen various solvent systems. For dicarboxylic acids, high-boiling polar aprotic solvents (e.g., DMF, DMAc) with an anti-solvent (e.g., water, acetic acid) are common.[6][13] 3. Employ a controlled, slow cooling profile. Seeding the solution with a small amount of pure crystal can initiate proper crystallization.
Poor Solubility During Work-up 1. Product Precipitation: The free dicarboxylic acid is often insoluble in both aqueous and common organic layers.[14] 2. Formation of Insoluble Salts: Formation of insoluble metal salts during base-mediated steps.1. Convert the dicarboxylic acid to its more soluble disodium or dipotassium salt by performing extractions under basic conditions (pH > pKa). The product can then be re-precipitated by adding acid.[14] 2. Use organic bases (e.g., triethylamine) or bases with higher solubility salts (e.g., potassium carbonate over sodium carbonate).

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing high levels of residual palladium in the final product.

G Troubleshooting: High Residual Palladium Start High Pd Content (>10 ppm) in Final Product Q1 Was a scavenger used? Start->Q1 No_Scav No Q1->No_Scav No Yes_Scav Yes Q1->Yes_Scav Yes Implement_Scav Implement Scavenging Step. Screen options: - Activated Carbon - Thiol-functionalized silica - Polymer-bound isocyanide No_Scav->Implement_Scav Q2 Was scavenging efficient? (Check Pd in mother liquor) Yes_Scav->Q2 Inefficient No Q2->Inefficient No Efficient Yes Q2->Efficient Yes Optimize_Scav Optimize Scavenging: - Increase scavenger loading - Increase contact time/temp - Change scavenger type Inefficient->Optimize_Scav Check_Purification Issue is likely in downstream purification. Investigate: - Crystallization conditions - Filtration/washing efficiency Efficient->Check_Purification Recrystallize Perform re-crystallization. Ensure complete dissolution and slow crystal growth. Check_Purification->Recrystallize

Caption: Decision tree for troubleshooting palladium contamination.

Experimental Protocols

Protocol 1: Illustrative Suzuki-Miyaura Coupling This is a representative lab-scale procedure. Scale-up requires process safety evaluation and optimization.

  • Vessel Preparation: To an oven-dried, multi-neck flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3,3'-dibromobiphenyl (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (2.2 eq), and potassium carbonate (K₂CO₃, 4.0 eq).

  • Inerting: Seal the flask and purge with nitrogen for 15-20 minutes to remove oxygen.[10]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) via cannula.

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq), under a positive flow of nitrogen.

  • Reaction: Heat the mixture to reflux (e.g., 85-95 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC until the starting bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diester product.

Protocol 2: Hydrolysis and Purification

  • Hydrolysis: Dissolve the crude diester from Protocol 1 in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (4.0 eq) and heat to 50-60 °C until saponification is complete (monitored by HPLC).

  • Isolation of Crude Acid: Cool the mixture and remove the organic solvents in vacuo. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.

  • Palladium Scavenging: Treat the aqueous solution with activated carbon (e.g., 10 wt%) and stir for 2-4 hours at 40 °C. Filter through a pad of Celite to remove the carbon and adsorbed palladium.

  • Precipitation: Cool the filtrate in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. The target dicarboxylic acid will precipitate.

  • Crystallization: Stir the resulting slurry, then filter the solid. Recrystallize the crude solid from a suitable solvent system (e.g., dissolve in hot N,N-Dimethylacetamide (DMAc) and add hot water or acetic acid as an anti-solvent, then cool slowly) to yield the pure product.[6][13]

  • Drying: Collect the crystals by filtration, wash with water and then a low-boiling point solvent (e.g., acetone), and dry in a vacuum oven.

References

Technical Support Center: Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs), with a specific focus on preventing linker degradation. This resource is intended for researchers, scientists, and drug development professionals working with MOFs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of linker degradation during MOF synthesis?

Linker degradation during MOF synthesis is a critical issue that can lead to low crystallinity, impure phases, or complete failure of the synthesis. The primary causes can be broadly categorized as:

  • Thermal Instability: Organic linkers can decompose at elevated temperatures used in solvothermal or hydrothermal synthesis.[1] The thermal stability of a linker is influenced by its chemical structure and the presence of functional groups.[2] For instance, some functional groups can lower the decomposition temperature of the linker.[2]

  • Chemical Instability: The chemical environment, including the pH of the reaction mixture and the choice of solvent, plays a significant role in linker stability.

    • pH: Extreme pH values can lead to the hydrolysis of the metal-linker coordination bond, causing the framework to degrade.[3] Carboxylate-based linkers, for example, are susceptible to degradation in highly basic solutions due to the strong attraction between hydroxide ions and high-valency metal ions.[4] Conversely, azolate-based linkers can be unstable in acidic solutions.[4]

    • Solvent: The solvent can affect linker stability through its polarity and its ability to participate in protolysis.[5] Some solvents, like N,N-dimethylformamide (DMF), can decompose at high temperatures to produce species that alter the reaction conditions and potentially degrade the linker.[6]

  • Photodegradation: Some organic linkers are sensitive to light and can undergo photochemical reactions that alter their structure and prevent successful MOF formation. This is particularly relevant for porphyrin-based and other photosensitive linkers.

  • Oxidative Degradation: In the presence of oxidizing agents or dissolved oxygen, especially at high temperatures, some linkers can be susceptible to oxidation, leading to their decomposition.

Q2: How can I prevent thermal degradation of my linker?

Preventing thermal degradation is crucial for obtaining high-quality MOFs. Here are some strategies:

  • Optimize Reaction Temperature: The synthesis temperature should be high enough to facilitate crystal growth but below the decomposition temperature of the linker.[7] Thermogravimetric analysis (TGA) of the free linker can provide a good estimate of its thermal stability.

  • Choose Thermally Stable Linkers: When possible, select linkers with robust aromatic backbones and thermally stable functional groups. Linkers with functional groups that can form hydrogen bonds within the framework can sometimes exhibit enhanced thermal stability.[2]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, minimizing the exposure of the linker to high temperatures and thereby reducing the risk of thermal degradation.

Q3: What is the role of pH in linker stability and how can I control it?

The pH of the synthesis mixture is a critical parameter that influences the deprotonation of the linker and the stability of the metal-linker bond.[3][8]

  • Mechanism of pH-induced Degradation:

    • Acidic Conditions: In acidic solutions, protonation of the linker's coordinating groups can occur, weakening the metal-linker bond and leading to framework decomposition.[4]

    • Basic Conditions: In basic solutions, hydroxide ions can compete with the linker for coordination to the metal center, leading to hydrolysis and degradation of the MOF structure.[4]

  • Control Strategies:

    • Use of Modulators: The addition of monofunctional ligands, often carboxylic acids (e.g., acetic acid, formic acid), can act as modulators.[9] These modulators compete with the multidentate linker for coordination to the metal centers, influencing the nucleation and growth of the MOF crystals and helping to control the pH.[9]

    • Buffer Solutions: In some cases, using a buffered solvent system can help maintain a stable pH throughout the synthesis.

    • Linker Selection: The pKa of the linker is a key factor. Linkers with low pKa values (e.g., carboxylic acids) tend to form more stable bonds with high-valent metal ions, while linkers with high pKa values (e.g., azoles) are often more suitable for low-valent metal ions.[8][10]

Q4: How does the choice of solvent affect linker stability?

The solvent system has a profound impact on MOF synthesis and linker stability.[5][11]

  • Polarity and Solubility: The solvent must be able to dissolve the linker and the metal precursor to an appropriate extent. The polarity of the solvent can influence the morphology and crystallinity of the resulting MOF.[5]

  • Solvent Decomposition: As mentioned, solvents like DMF can decompose at high temperatures, generating amines that can alter the pH of the reaction mixture and affect linker stability.[6] Using more stable solvents or alternative synthesis methods that do not require high temperatures can mitigate this issue.

  • Solvent-Linker Interactions: The solvent can interact with the linker through hydrogen bonding, which can influence the linker's conformation and reactivity.[11]

Q5: What are "missing linker defects" and how can they be controlled?

"Missing linker defects" are structural imperfections in MOFs where an organic linker is absent from its expected position in the crystal lattice.[9][12] These defects can be intentionally introduced to create hierarchical pores or modify the catalytic properties of the MOF.[9] However, uncontrolled defect formation can be a sign of linker degradation.

  • Causes of Missing Linker Defects:

    • Modulator Competition: The presence of modulators that compete with the linker for coordination sites is a primary cause of defect formation.[9][13]

    • Labile Linkers: Using a mixture of a stable linker and a thermally or chemically labile linker can lead to the selective removal of the labile linker post-synthesis, creating controlled defects.[9]

  • Control of Defect Formation:

    • Modulator Concentration: The concentration of the modulator can be tuned to control the density of missing linker defects.[9]

    • Synthesis Temperature: The reaction temperature can also influence the number of defect sites.[9]

    • Post-Synthetic Modification: Techniques like solvent-assisted linker exchange (SALE) can be used to introduce or "heal" defects by exchanging linkers after the initial synthesis.[14][15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Amorphous product or low crystallinity Linker degradation due to excessive temperature.1. Verify the thermal stability of the linker using TGA. 2. Lower the synthesis temperature.[7] 3. Consider using microwave-assisted synthesis to reduce reaction time.
Incorrect pH of the reaction mixture.1. Measure the pH of the synthesis solution. 2. Use modulators (e.g., monocarboxylic acids) to control pH.[9] 3. Consider using a buffered solvent system.
Unsuitable solvent.1. Ensure the linker and metal salt are sufficiently soluble in the chosen solvent. 2. Try a different solvent with appropriate polarity and stability.[5]
Formation of an unexpected MOF phase Linker decomposition leading to the formation of new reactive species.1. Analyze the product using techniques like NMR or mass spectrometry to identify any linker fragments. 2. Re-evaluate the synthesis conditions (temperature, solvent, pH) to minimize degradation.
Presence of impurities in the linker or solvent.1. Use high-purity linkers and solvents. 2. Degas the solvent to remove dissolved oxygen if oxidative degradation is suspected.
Low product yield Incomplete reaction due to linker instability.1. Optimize reaction time and temperature. 2. Ensure the stoichiometry of reactants is correct.
Linker degradation and loss of material during work-up.1. Use milder washing and activation procedures. 2. Characterize the supernatant to check for dissolved linker fragments.

Experimental Protocols

Protocol 1: Determining Linker Thermal Stability using Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the pure organic linker into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or air, depending on the synthesis environment to be simulated.

    • Heating Rate: A standard heating rate is 10 °C/min.

    • Temperature Range: Start from room temperature up to a temperature that ensures complete decomposition (e.g., 800 °C).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition. This temperature is a critical parameter for selecting the appropriate MOF synthesis temperature.

Protocol 2: Modulated Synthesis for pH Control and Defect Engineering

This protocol is an example for the synthesis of a UiO-66 type MOF, where modulators are commonly used.

  • Reactant Preparation:

    • Dissolve the metal precursor (e.g., ZrCl₄) in the chosen solvent (e.g., DMF).

    • In a separate vial, dissolve the organic linker (e.g., terephthalic acid) in the solvent.

    • Add a specific molar equivalent of the modulator (e.g., acetic acid or formic acid) to the linker solution. The amount of modulator can be varied to control the number of defects.[9]

  • Synthesis:

    • Combine the metal precursor and linker/modulator solutions in a reaction vessel.

    • Seal the vessel and place it in an oven at the desired synthesis temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).

  • Work-up:

    • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the product with fresh solvent (e.g., DMF) and then with a lower-boiling-point solvent (e.g., ethanol or acetone) to exchange the high-boiling-point solvent.

    • Activate the MOF by heating under vacuum to remove the solvent from the pores.

Visualizations

Linker_Degradation_Pathways cluster_causes Causes of Linker Degradation cluster_mechanisms Degradation Mechanisms cluster_outcomes Undesirable Outcomes High_Temperature High Temperature Thermal_Decomposition Thermal Decomposition High_Temperature->Thermal_Decomposition Extreme_pH Extreme pH (Acidic or Basic) Hydrolysis Hydrolysis of Coordination Bond Extreme_pH->Hydrolysis Reactive_Solvent Reactive Solvent Solvolysis Solvolysis Reactive_Solvent->Solvolysis Light_Exposure Light Exposure Photodegradation Photodegradation Light_Exposure->Photodegradation Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Amorphous_Product Amorphous Product Thermal_Decomposition->Amorphous_Product Low_Crystallinity Low Crystallinity Hydrolysis->Low_Crystallinity Impure_Phase Impure Phase Solvolysis->Impure_Phase Synthesis_Failure Synthesis Failure Photodegradation->Synthesis_Failure Oxidation->Impure_Phase

Caption: Causes and effects of linker degradation in MOF synthesis.

Troubleshooting_Workflow start MOF Synthesis Issue: Poor Quality Product check_temp Is Synthesis Temperature below Linker TGA? start->check_temp check_ph Is pH within Stable Range? check_temp->check_ph Yes lower_temp Action: Lower Temperature or Reduce Time check_temp->lower_temp No check_solvent Is Solvent Stable and Appropriate? check_ph->check_solvent Yes use_modulator Action: Use Modulator or Buffer check_ph->use_modulator No change_solvent Action: Change Solvent check_solvent->change_solvent No success Successful Synthesis check_solvent->success Yes lower_temp->check_ph use_modulator->check_solvent change_solvent->success

Caption: A logical workflow for troubleshooting linker degradation issues.

References

solubility issues of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-[3-(4-carboxyphenyl)phenyl]benzoic acid in reaction mixtures.

Troubleshooting Guide

This guide addresses common problems and provides step-by-step solutions to overcome solubility challenges during your experiments.

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Question: My this compound is not dissolving in common organic solvents like DMF or DMSO at room temperature. What can I do?

  • Answer: Aromatic dicarboxylic acids like this compound often exhibit low solubility in organic solvents at room temperature due to their rigid structure and strong intermolecular hydrogen bonding. Here are several approaches to improve solubility:

    • Heating: Gently heat the mixture while stirring. Many compounds show a significant increase in solubility with temperature.[1] Be mindful of the solvent's boiling point and the thermal stability of your compound.

    • Sonication: Use a bath or probe sonicator to break down the solid particles and increase the surface area exposed to the solvent. This can significantly accelerate the dissolution process.

    • Co-solvent System: Introduce a small amount of a co-solvent. For a primary solvent like DMF or DMSO, adding a less polar co-solvent in which the compound has some partial solubility can sometimes disrupt crystal lattice energy and improve overall solubility.

Issue 2: The compound precipitates out of solution during the reaction.

  • Question: The this compound initially dissolved, but it crashed out of the reaction mixture after adding other reagents or changing the temperature. How can I prevent this?

  • Answer: Precipitation during a reaction can be due to changes in the solvent composition, temperature, or the formation of a less soluble species. Consider the following:

    • Maintain Temperature: If the reaction can be performed at a slightly elevated temperature (the temperature at which the compound was initially dissolved), this can help maintain its solubility throughout the process.

    • pH Adjustment (Salt Formation): The carboxylic acid groups are acidic and can be deprotonated with a suitable base to form a much more soluble carboxylate salt. The addition of a non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., potassium carbonate) can significantly increase solubility in polar solvents.

    • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can be employed. The catalyst transports the deprotonated and more soluble carboxylate anion from the aqueous or solid phase into the organic phase where the reaction occurs.[2]

Issue 3: An insoluble goo or precipitate forms during the aqueous workup.

  • Question: During the workup of my reaction, adding water or an aqueous solution caused an unmanageable precipitate or oily substance to form between the organic and aqueous layers. What is the best way to handle this?

  • Answer: This is a common issue when the product or unreacted starting material is poorly soluble in both the organic and aqueous phases at the workup conditions.

    • Increase Solvent Volume: Try diluting both the organic and aqueous phases with more of their respective solvents. This can sometimes be enough to dissolve the precipitate.

    • Filter the Precipitate: If the precipitate is solid, you can attempt to isolate it by filtration. The precipitate can then be washed with the organic and aqueous solvents separately and analyzed. The filtrate can be processed as a standard liquid-liquid extraction.

    • Back-Titration (for acidic compounds): If the precipitate is your acidic compound, you can often redissolve it by adding a base (e.g., aqueous NaOH or NaHCO3) to the separatory funnel to form the soluble salt. After separating the layers, the aqueous layer containing the salt can be re-acidified to precipitate the pure compound, which is then collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: Based on its chemical structure, this compound, a polar molecule, is expected to be most soluble in polar aprotic solvents. For a close analog, 4,4'-biphenyldicarboxylic acid, good solubility has been observed in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc). It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone. It is sparingly soluble in water.[1]

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution has a dramatic effect on the solubility of this compound. The two carboxylic acid groups are acidic and will be deprotonated in the presence of a base. The resulting carboxylate salt is an ionic species and is significantly more soluble in water and other polar solvents than the neutral carboxylic acid. This property is often exploited for purification and to enhance solubility in reaction mixtures.

Q3: Can I use sonication to dissolve my compound? Is there a recommended protocol?

A3: Yes, sonication is a highly effective method for dissolving poorly soluble solids. It works by using ultrasonic waves to create and collapse microscopic bubbles, which generates shockwaves that break apart the solid particles, increasing their surface area and accelerating dissolution. A general protocol is provided in the Experimental Protocols section.

Q4: What is a phase-transfer catalyst and when should I use it?

A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[2] For a reaction involving the poorly soluble this compound, a PTC is particularly useful in a biphasic system, for instance, a reaction in an organic solvent with an aqueous solution of a base. The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the deprotonated carboxylate, making it soluble in the organic phase and allowing it to react with other organic-soluble reagents.

Quantitative Solubility Data

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
N,N-Dimethylacetamide (DMAc)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
WaterSparingly Soluble
EthanolSoluble
BenzeneSoluble

Data is for 4,4'-biphenyldicarboxylic acid and should be used as an estimation.

Experimental Protocols

Protocol 1: General Procedure for Solubilization using Sonication

  • Preparation: Weigh the desired amount of this compound and place it in a suitable flask. Add the chosen solvent.

  • Initial Mixing: Briefly stir or swirl the mixture to wet the solid.

  • Sonication: Place the flask in an ultrasonic bath. For more effective dissolution, a probe sonicator can be used, with the tip submerged in the mixture.

  • Cooling: Sonication can generate heat. If your reaction is temperature-sensitive, place the flask in an ice bath during sonication.

  • Duration: Sonicate in short bursts (e.g., 1-2 minutes) with intermittent stirring or swirling until the solid is fully dissolved. The total time will depend on the amount of solid and the solvent volume.

  • Observation: Visually inspect the solution to ensure all solid particles have dissolved.

Protocol 2: Preparation of the Sodium Salt for Enhanced Aqueous Solubility

  • Suspension: Suspend the this compound in water.

  • Base Addition: While stirring, slowly add a stoichiometric amount (2 equivalents) of an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3).

  • Dissolution: Continue stirring until the solid has completely dissolved, forming a clear solution of the disodium salt.

  • pH Confirmation: Check the pH of the solution to ensure it is basic, confirming the formation of the carboxylate salt.

  • Use in Reaction: The resulting aqueous solution of the salt can be used directly in reactions with water-soluble reagents.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Methods cluster_outcome Outcome start This compound solid heating Heating start->heating Thermal Energy sonication Sonication start->sonication Ultrasonic Energy cosolvent Co-solvent Addition start->cosolvent Solvent Mixture ph_adjust pH Adjustment (Base) start->ph_adjust Chemical Reaction solution Homogeneous Solution for Reaction heating->solution sonication->solution cosolvent->solution ph_adjust->solution

Caption: Workflow for solubilizing this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Precipitation During Reaction cause1 Temperature Change start->cause1 cause2 Solvent Composition Change start->cause2 cause3 Formation of Insoluble Product/Intermediate start->cause3 sol1 Maintain/Increase Temperature cause1->sol1 sol2 Add Co-solvent cause2->sol2 sol3 Convert to Soluble Salt (add base) cause3->sol3

Caption: Troubleshooting logic for in-reaction precipitation.

References

Technical Support Center: Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, with a particular focus on the impact of reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Issue IDQuestionPossible Causes & Solutions
SYN-T-01 Low to No Product Yield: Why am I getting a very low yield or no desired product at all?1. Inadequate Reaction Temperature: * Too Low: The catalytic cycle may not be initiated or may proceed too slowly. Oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step and is temperature-dependent. Gradually increase the reaction temperature in 10°C increments (e.g., from 70°C to 100°C).[1][2] * Too High: The palladium catalyst may decompose, or side reactions could be favored. Ensure the temperature does not exceed the stability range of your specific catalyst and ligand combination.2. Catalyst Inactivity: * The palladium catalyst may have been oxidized or improperly activated. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.[3]3. Ineffective Base: * The chosen base may not be strong enough or soluble enough in the reaction mixture to facilitate the transmetalation step. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[3]
SYN-T-02 Incomplete Reaction: My analysis shows the presence of starting materials (e.g., 1,3-dibromobenzene or 4-carboxyphenylboronic acid) alongside the product. What should I do?1. Insufficient Reaction Time or Temperature: * The reaction may not have reached completion. Try extending the reaction time at the current temperature. If starting materials persist, a modest increase in temperature (e.g., by 10-20°C) can increase the reaction rate.[1]2. Catalyst Deactivation: * The catalyst may have lost activity over the course of the reaction, especially at elevated temperatures. Adding a fresh portion of the catalyst might help drive the reaction to completion.3. Stoichiometry Imbalance: * In this double Suzuki coupling, an imbalance in the stoichiometry of the reactants can lead to incomplete conversion. Carefully re-check the molar ratios of your reactants.
SYN-T-03 Formation of Side Products: I am observing significant amounts of impurities, such as homocoupled products (biphenyl-4,4'-dicarboxylic acid). How can I minimize these?1. Elevated Temperature: * High temperatures can promote side reactions, including the homocoupling of boronic acids. If you are using a high temperature, try reducing it to the minimum required for a reasonable reaction rate.[4]2. Presence of Oxygen: * Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas.3. Inappropriate Base or Solvent: * The choice of base and solvent can influence the prevalence of side reactions. Experiment with different base/solvent combinations (e.g., using an aqueous base solution with an organic solvent like dioxane or toluene).[3]
SYN-T-04 Product is a single-coupled intermediate: I am isolating 4-(3-bromophenyl)benzoic acid instead of the desired double-coupled product. Why is this happening?1. Insufficient Temperature or Reaction Time: * The second Suzuki coupling may require more forcing conditions than the first. Increasing the temperature after the formation of the intermediate or extending the overall reaction time may be necessary.2. Catalyst Deactivation: * The catalyst might not be stable enough for the extended time or higher temperatures required for the second coupling. Consider using a more robust catalyst system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is highly dependent on the specific catalyst system (palladium precursor and ligand), base, and solvent used. While some modern, highly active catalysts can facilitate Suzuki-Miyaura couplings at room temperature, reactions involving aryl bromides often require heating to achieve a reasonable rate.[5] A good starting point for optimization is typically in the range of 70-100°C.[1] It is recommended to perform small-scale experiments at different temperatures (e.g., 70°C, 85°C, and 100°C) to determine the best balance between reaction rate and impurity formation.

Q2: How does temperature affect the reaction yield?

A2: Temperature has a significant impact on yield. As illustrated in the table below, increasing the temperature from a suboptimal level can dramatically increase the yield by overcoming the activation energy of the reaction. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, which may decrease the overall yield of the desired product.

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: In some cases, yes. If the reaction is sluggish at a lower temperature, extending the reaction time can lead to higher conversion. This approach can be beneficial for minimizing temperature-related side reactions. However, some reactions have a minimum temperature threshold below which they will not proceed efficiently, regardless of the reaction time.

Q4: What are the visual indicators of catalyst decomposition at high temperatures?

A4: A common sign of palladium catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black." This indicates that the soluble, catalytically active palladium species has crashed out of solution. If this occurs, the reaction will likely stop or slow down significantly.

Data Presentation

Table 1: Illustrative Effect of Temperature on Product Yield

The following table provides a hypothetical summary of how temperature can influence the yield of this compound in a typical Suzuki-Miyaura reaction.

Temperature (°C)Reaction Time (hours)Yield (%)Observations
502415Incomplete reaction, significant starting material remains.[1]
701865Good conversion, minor impurities observed.[1]
851292Optimal balance of reaction rate and purity.
1001288Faster reaction, but increased formation of homocoupled side products.
1201075Noticeable catalyst decomposition (palladium black formation).

Note: This data is illustrative and actual results will vary based on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for a double Suzuki-Miyaura coupling reaction.

Materials:

  • 1,3-dibromobenzene

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (deoxygenated)

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of deoxygenated 1,4-dioxane until a homogeneous solution is formed.

  • Inert Atmosphere: Seal the reaction flask with a septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Solvent Addition: Add deoxygenated 1,4-dioxane and water (e.g., in a 4:1 ratio) to the reaction flask via a cannula or syringe.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • Workup: After cooling to room temperature, acidify the mixture with HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., DMF/water).

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Combine Reactants: 1,3-dibromobenzene, 4-carboxyphenylboronic acid, Base (K₂CO₃) setup Establish Inert Atmosphere (N₂ or Ar) reagents->setup solvents Add Degassed Solvents (Dioxane/Water) setup->solvents catalyst Add Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) solvents->catalyst reaction Heat to Optimal Temp (e.g., 85°C) catalyst->reaction workup Acidify (HCl) & Filter reaction->workup purify Purify Product (Recrystallization) workup->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative R¹-X pd_complex R¹-Pd(II)L₂-X pd_oxidative->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₃⁻ (from Base + R²-B(OH)₂) pd_trans_complex R¹-Pd(II)L₂-R² transmetalation->pd_trans_complex reductive_elim Reductive Elimination pd_trans_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The synthesis of this compound, typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, can lead to several byproducts. The most prevalent are:

  • Homocoupling Products: These arise from the self-coupling of the boronic acid starting material. The presence of oxygen can increase the formation of these byproducts.[1][2]

  • Dehalogenation Products: The aryl halide starting material can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual amounts of the initial aryl halide and boronic acid.

  • Isomeric Byproducts: Depending on the purity of the starting materials, other positional isomers of the dicarboxylic acid may be formed.

  • Inorganic Salts: Byproducts from the base (e.g., carbonates, phosphates) and boron-containing residues (e.g., boric acid) are common.[3][4]

Q2: My analysis shows a significant amount of a homocoupled byproduct. What causes this and how can I minimize it?

A2: The homocoupling of boronic acids is a common side reaction in Suzuki coupling, often promoted by the presence of molecular oxygen which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this pathway.[1][2][5]

Prevention Strategies:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture and solvent. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using freeze-pump-thaw cycles.

  • Use of Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species without significantly affecting the main catalytic cycle.[5]

  • Catalyst Choice: Using a pre-activated Pd(0) catalyst source can sometimes reduce the initiation period where Pd(II) might be present.

Troubleshooting Workflow for Byproduct Management

G cluster_start Analysis of Crude Product cluster_impurities Impurity Identification cluster_solutions Recommended Actions Start Crude Product Obtained (via TLC, LC-MS, NMR) Homocoupling Homocoupling Byproduct (e.g., 4,4'-biphenyldicarboxylic acid) Start->Homocoupling Major Impurity? StartingMaterial Unreacted Starting Materials (Aryl halide / Boronic acid) Start->StartingMaterial Major Impurity? PolarImpurity High Polarity Impurities (Inorganic salts, Boric acid) Start->PolarImpurity Major Impurity? Isomers Isomeric Byproducts Start->Isomers Major Impurity? Optimize Reaction Optimization: - Improve degassing (N2/Ar sparge) - Add mild reducing agent - Screen catalyst/ligands Homocoupling->Optimize Solution Purify1 Purification: - Column Chromatography - Recrystallization StartingMaterial->Purify1 Solution Workup Aqueous Workup: - Basic wash (e.g., NaHCO3) - Acidic wash (e.g., dil. HCl) PolarImpurity->Workup Solution Purify2 Advanced Purification: - pH-zone-refining CCC - MOF-based separation Isomers->Purify2 Solution

Caption: Troubleshooting decision tree for identifying and managing common byproducts.

Q3: How can I effectively remove inorganic salts and boron-containing residues from my reaction mixture?

A3: These highly polar and often water-soluble impurities can typically be removed with a standard aqueous workup protocol after the reaction is complete.

Protocol: General Aqueous Workup

  • Quench Reaction: Cool the reaction mixture to room temperature. If a water-miscible solvent like THF or dioxane was used, it may need to be removed under reduced pressure first. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This step deprotonates the carboxylic acid groups, moving your product into the aqueous layer and leaving non-acidic organic impurities behind.

  • Separate Layers: Carefully separate the aqueous layer containing the product salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out. The pH should be checked to ensure it is acidic (pH ~2-3).

  • Isolate Product: Collect the precipitated solid product by vacuum filtration.

  • Wash and Dry: Wash the solid on the filter with cold deionized water to remove any remaining salts, and then dry it under vacuum.

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification often requires a multi-step approach to achieve high purity. The choice of method depends on the nature of the remaining impurities.

General Purification Strategy

G A Crude Reaction Mixture B Aqueous Workup (Removes inorganic salts) A->B C Solvent Evaporation B->C D Crude Solid Product C->D E Column Chromatography (Separates by polarity) D->E If significant organic impurities F Recrystallization (Removes closely related impurities) D->F If minor organic impurities E->F G Pure Product F->G

Caption: A typical workflow for the purification of the target dicarboxylic acid.

Protocols:

  • Recrystallization: This is effective for removing small amounts of impurities with different solubilities. Due to the low solubility of dicarboxylic acids, high-boiling polar aprotic solvents like DMF or DMSO are often required, sometimes in combination with a co-solvent.[6]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from less polar byproducts like homocoupled dimers (without carboxylic acid groups) or dehalogenated intermediates. A polar mobile phase, often containing a small amount of acetic or formic acid to improve peak shape, is typically required.

  • Advanced Techniques: For separating challenging isomeric impurities, more advanced methods like pH-zone-refining counter-current chromatography (CCC) or selective crystallization using metal-organic frameworks (MOFs) have been reported for similar dicarboxylic acids.[7][8][9]

Data and Characterization

For effective troubleshooting, it is crucial to compare the analytical data of your product with that of potential byproducts.

Table 1: Physicochemical Properties of Product and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )General Polarity
This compound C₂₁H₁₄O₄342.34High
4,4'-Biphenyldicarboxylic acid (Homocoupling)C₁₄H₁₀O₄242.23High
3-Phenylbenzoic acid (Dehalogenation)C₁₃H₁₀O₂198.22Medium
4-Bromobenzoic acid (Starting Material)C₇H₅BrO₂201.02Medium-High
3-Carboxyphenylboronic acid (Starting Material)C₇H₇BO₄165.94High

Note: The properties of starting materials will vary based on the specific synthetic route.

Table 2: Example Analytical Data for Reaction Monitoring

TechniqueObservationInterpretation
TLC (e.g., 10% MeOH/DCM + 0.5% Acetic Acid)Multiple spots observed.Indicates presence of starting materials, byproducts, and product. The product should be one of the more polar spots (lower Rf).
LC-MS Peaks corresponding to the molecular weights in Table 1 are detected.Confirms the identity of the product and byproducts.
¹H NMR Complex aromatic region with more signals than expected for the pure product.Suggests the presence of isomeric or other aromatic impurities.

References

Technical Support Center: Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and purifying this compound.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the synthesis and work-up of this compound, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction. A common synthetic strategy involves the coupling of a protected form of 3-bromobenzoic acid with a protected form of 4-carboxyphenylboronic acid, followed by deprotection.

Q1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?

A1: Failure of the Suzuki coupling reaction can be attributed to several factors, particularly when dealing with substrates containing carboxylic acid functional groups.

  • Catalyst Deactivation: Free carboxylic acids can coordinate with the palladium catalyst, leading to its deactivation.

    • Solution: It is highly recommended to protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters) prior to the coupling reaction. The esters can then be hydrolyzed back to carboxylic acids in a subsequent step.

  • Poor Solubility of Reactants: Aromatic carboxylic acids often have poor solubility in common organic solvents used for Suzuki reactions, which can hinder the reaction rate.

    • Solution: If using the ester-protected starting materials, solubility should be improved. Alternatively, using a co-solvent system such as DMF/water or dioxane/water can enhance solubility.

  • Inappropriate Base Selection: The choice of base is crucial for the success of the Suzuki coupling.

    • Solution: For reactions with ester groups, common bases like K₂CO₃ or K₃PO₄ are often effective. If proceeding with unprotected carboxylic acids (not recommended), a weaker base like NaHCO₃ may be necessary to avoid unwanted side reactions, though this may require higher temperatures or longer reaction times.

  • Deborylation of the Boronic Acid: The boronic acid starting material can degrade over time during the reaction, a process known as deborylation, which is often accelerated by the reaction conditions.

    • Solution: Ensure high-purity boronic acid is used. Adding the boronic acid in a slight excess (e.g., 1.1-1.2 equivalents) can help compensate for some degradation. Minimizing reaction time and temperature, where possible, can also be beneficial.

  • Oxygen Contamination: The palladium(0) active catalyst can be oxidized and deactivated by oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: A common side product in Suzuki reactions is the homocoupling of the boronic acid.

  • Cause: This occurs when two molecules of the boronic acid react with each other. This is often favored by the presence of oxygen or non-optimal catalyst conditions.

  • Solution:

    • Strictly maintain inert reaction conditions.

    • Optimize the catalyst loading; too high a concentration can sometimes promote side reactions.

    • Ensure the aryl halide is of high purity and added in the correct stoichiometry.

Q3: The work-up procedure is resulting in a low recovery of the final product. What can I do to improve this?

A3: The work-up for dicarboxylic acids can be challenging due to their solubility characteristics.

  • Issue: The product may be partially soluble in the aqueous acidic or organic layers during extraction.

  • Solution:

    • Acid-Base Extraction: After the reaction (and deprotection if applicable), the crude product can be dissolved in an aqueous base (e.g., 1M NaOH) to form the water-soluble disodium salt. This aqueous solution can be washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities. The aqueous layer should then be carefully acidified with a strong acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the dicarboxylic acid. Ensure complete precipitation by cooling the mixture in an ice bath.

    • Filtration: Use a Büchner funnel to collect the precipitated solid and wash it thoroughly with cold deionized water to remove any inorganic salts.

    • Solvent Choice for Recrystallization: The crude product may require recrystallization for final purification. Solvents like DMF, DMSO, or a mixture of ethanol and water can be effective.

Q4: How do I effectively remove the palladium catalyst residues from my final product?

A4: Palladium residues can be persistent and may require specific purification steps.

  • Solution:

    • Filtration: After the reaction, passing the reaction mixture through a plug of Celite® can remove some of the precipitated palladium black.

    • Aqueous Washes: During the work-up, repeated washes of the organic layer (if the product is extracted) with aqueous solutions can help remove some palladium salts.

    • Recrystallization: This is often the most effective method for removing residual palladium.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon, followed by hot filtration, can help adsorb palladium residues.

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process: (1) Suzuki coupling of the corresponding ester-protected starting materials, and (2) hydrolysis of the diester to the dicarboxylic acid.

Step 1: Suzuki Coupling - Synthesis of Dimethyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate

  • Reactants:

    • Methyl 3-bromobenzoate (1.0 eq)

    • (4-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • K₂CO₃ (2.5 eq)

    • Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) solvent mixture

  • Procedure:

    • To a round-bottom flask, add methyl 3-bromobenzoate, (4-(methoxycarbonyl)phenyl)boronic acid, and K₂CO₃.

    • Add the solvent mixture.

    • Degas the mixture by bubbling with argon for 20-30 minutes.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete (usually 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diester.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Hydrolysis - Synthesis of this compound

  • Reactants:

    • Dimethyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate (1.0 eq)

    • NaOH (excess, e.g., 5-10 eq)

    • THF/Water (e.g., 1:1 v/v) solvent mixture

    • 1M HCl

  • Procedure:

    • Dissolve the purified diester in the THF/water solvent mixture in a round-bottom flask.

    • Add NaOH and heat the mixture to reflux (typically 60-70 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes expected quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual results may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Suzuki Coupling (Diester)Step 2: Hydrolysis (Diacid)Overall YieldPurity (by HPLC)
Expected Value 70-90%85-98%60-88%>98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up and Purification start Starting Materials: Methyl 3-bromobenzoate (4-(Methoxycarbonyl)phenyl)boronic acid suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, Reflux) start->suzuki diester Crude Diester Intermediate suzuki->diester hydrolysis Hydrolysis (NaOH, THF/H₂O, Reflux) diester->hydrolysis crude_diacid Crude Dicarboxylic Acid hydrolysis->crude_diacid acidification Acidification (HCl) & Precipitation crude_diacid->acidification filtration Vacuum Filtration & Washing (H₂O) acidification->filtration drying Drying under Vacuum filtration->drying final_product Purified this compound drying->final_product

Caption: Synthesis and work-up workflow diagram.

Logical Relationship for Troubleshooting Suzuki Coupling

The following diagram outlines the logical steps for troubleshooting a failed or low-yielding Suzuki coupling reaction.

troubleshooting_suzuki Troubleshooting Logic for Suzuki Coupling start Low/No Product check_inert Was the reaction run under strictly inert conditions? start->check_inert degas Action: Thoroughly degas solvents and maintain inert atmosphere. check_inert->degas No check_reactants Are starting materials pure? (Especially boronic acid) check_inert->check_reactants Yes degas->check_reactants purify_sm Action: Purify starting materials or use a fresh batch. check_reactants->purify_sm No check_conditions Are reaction conditions optimal? (Base, Solvent, Temperature) check_reactants->check_conditions Yes purify_sm->check_conditions optimize Action: Screen different bases (K₃PO₄), solvents (DMF), and adjust temperature. check_conditions->optimize No check_protection Are carboxylic acids protected as esters? check_conditions->check_protection Yes optimize->check_protection protect Action: Protect carboxylic acids as esters before coupling. check_protection->protect No success Improved Yield check_protection->success Yes protect->success

Caption: Troubleshooting decision tree for Suzuki coupling.

stability issues of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid (CAS No. 13215-72-0). This guide is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during its use in experimental settings. Please note that while specific stability data for this compound is limited in publicly available literature, the following information is based on the general chemical properties of aromatic carboxylic acids and related compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound.

Issue Possible Cause Recommended Action
Low reaction yield or incomplete conversion Poor solubility: The compound is a crystalline solid with limited solubility in non-polar solvents.[1]- Use polar aprotic solvents such as DMF, DMAc, or DMSO. - Gently heat the reaction mixture to improve solubility, monitoring for thermal degradation. - Consider sonication to aid dissolution.
Degradation of starting material: The compound may be unstable under harsh reaction conditions (e.g., strong oxidants, high temperatures).- Perform a small-scale control reaction to assess the stability of the starting material under the proposed conditions. - Use milder reaction conditions where possible. - Employ inert atmosphere techniques (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of unexpected byproducts Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation.- Keep reaction temperatures as low as possible. - If high temperatures are necessary, consider performing the reaction under pressure to suppress decarboxylation.
Side reactions of the carboxylic acid groups: The carboxylic acid moieties can undergo esterification, amidation, or reduction depending on the reagents present.[2]- Protect the carboxylic acid groups if they are not intended to participate in the reaction. Common protecting groups include esters (e.g., methyl, ethyl) or silyl esters.
Discoloration of the reaction mixture (e.g., turning yellow or brown) Oxidative degradation: Aromatic compounds can be susceptible to oxidation, especially in the presence of air, light, or certain metals.- Purge the reaction vessel with an inert gas. - Use degassed solvents. - Protect the reaction from light by covering the flask with aluminum foil.
Impure starting material: The presence of impurities can lead to side reactions and discoloration.- Verify the purity of the this compound using techniques like NMR or HPLC before use. - If necessary, purify the starting material by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Protection from light and moisture is crucial to prevent potential degradation.

Q2: Is this compound sensitive to pH?

A2: Yes, as a dicarboxylic acid, its solubility and reactivity are pH-dependent.[1] In basic solutions, it will deprotonate to form a more soluble carboxylate salt. In strongly acidic solutions, the carboxylic acid groups will be protonated, which can affect their reactivity. Extreme pH conditions, especially at elevated temperatures, may promote degradation.

Q3: What is the thermal stability of this compound?

Q4: Can this compound be used in reactions involving strong oxidizing or reducing agents?

A4: Caution is advised. Aromatic carboxylic acids can be oxidized by strong oxidizing agents, potentially leading to the formation of additional carboxylic acid groups or ring-opening under harsh conditions.[2] Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid groups to alcohols.[2] The compatibility of the compound with specific reagents should be tested on a small scale.

Q5: Are there any known incompatible solvents or reagents?

A5: There is limited specific data on incompatibilities. However, based on general chemical principles, avoid strong oxidizing agents unless oxidation is the desired reaction. The compound's poor solubility in non-polar solvents like hydrocarbons should also be considered.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

This protocol provides a basic framework for evaluating the thermal stability of this compound in a specific solvent.

  • Preparation: Dissolve a known concentration of this compound in the desired reaction solvent in a sealed vial. Prepare an identical sample to serve as a control, which will be kept at room temperature.

  • Incubation: Place the sample vial in a heating block or oil bath set to the desired reaction temperature.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the heated sample and the room temperature control.

  • Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of remaining this compound and to identify any potential degradation products.

  • Data Interpretation: Compare the concentration of the compound in the heated sample to the control at each time point to determine the rate of degradation.

Protocol 2: General Procedure for Assessing Photostability

This protocol is adapted from the ICH Q1B guidelines for photostability testing and can be used to assess the light sensitivity of the compound.[3]

  • Sample Preparation: Prepare a solution of this compound in a chemically inert and transparent solvent (e.g., acetonitrile or methanol) in a quartz cuvette or other transparent container.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both the sample and the dark control in a photostability chamber. Expose them to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control using HPLC or UV-Vis spectroscopy.

  • Evaluation: Compare the results of the exposed sample to the dark control. A significant change in the concentration of the compound or the appearance of new peaks in the chromatogram of the exposed sample indicates photosensitivity.

Visualizations

Degradation_Pathways main This compound decarboxylation Decarboxylation Product (Loss of CO2) main->decarboxylation High Temperature oxidation Oxidative Degradation Product (e.g., hydroxylated species) main->oxidation Oxidizing Agent / Light / Air esterification Ester Product main->esterification Alcohol, Acid Catalyst reduction Diol Product main->reduction Strong Reducing Agent

Caption: Potential degradation pathways for this compound.

Stability_Assessment_Workflow start Define Reaction Conditions (Solvent, Temp, Reagents, Light) solubility Assess Solubility start->solubility small_scale Perform Small-Scale Test Reaction solubility->small_scale Sufficient adjust Adjust Conditions (e.g., lower temp, protect from light) solubility->adjust Insufficient monitor Monitor Reaction (TLC, HPLC, LC-MS) small_scale->monitor stable Proceed with Full-Scale Reaction monitor->stable Stable unstable Troubleshoot monitor->unstable Degradation Observed end Reaction Optimized stable->end unstable->adjust adjust->small_scale

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Purity Analysis of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Comparative Guide to NMR, HPLC, and DSC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC)—for the purity assessment of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid, a molecule of interest in materials science and as a potential building block in pharmaceutical compounds.

Executive Summary

Quantitative ¹H NMR (qNMR) emerges as a powerful primary method for the purity determination of this compound, offering direct quantification without the need for a specific reference standard of the analyte. HPLC provides excellent separation of impurities and high sensitivity, making it an orthogonal and complementary technique. DSC is a valuable tool for assessing the purity of highly crystalline materials by analyzing their melting behavior. The choice of method, or a combination thereof, will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of qNMR, HPLC, and DSC for the purity analysis of this compound. The data presented is a composite representation based on typical performance for similar aromatic carboxylic acids.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of components between a mobile and stationary phase.Measurement of heat flow associated with thermal transitions.
Primary/Secondary PrimarySecondary (requires a reference standard)Primary (based on the van't Hoff equation)
Selectivity High for structurally different molecules.High, tunable with column and mobile phase selection.Dependent on the thermal behavior of impurities.
Typical Accuracy 98.5% - 101.5%98.0% - 102.0% (with certified standard)98.0% - 99.9% (for high purity samples)[1][2]
Typical Precision (RSD) < 1.0%< 2.0%< 2.0%
Limit of Quantification ~0.1%< 0.05%~0.1% (impurity dependent)
Sample Throughput ModerateHighLow to Moderate
Strengths - Absolute quantification- Non-destructive- Provides structural information- Universal detection for ¹H-containing compounds- High sensitivity and resolution- Well-established and widely available- Versatile for various impurities- Fast analysis for high-purity crystalline samples- Detects eutectic impurities
Limitations - Lower sensitivity than HPLC- Signal overlap can be an issue- Requires soluble samples- Requires a specific reference standard- Different responses for different impurities- Not suitable for amorphous or thermally labile compounds- Insensitive to impurities that don't affect melting

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known high purity (>99.5%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals used in the calculation).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons can be used. For the internal standard, a singlet is preferred.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities and their Detection by NMR

Potential impurities in the synthesis of this compound, which often involves Suzuki or similar cross-coupling reactions, could include:

  • Starting materials: e.g., boronic acids or halo-benzoic acids.

  • Homocoupling byproducts: e.g., biphenyl derivatives.

  • Partially reacted intermediates: e.g., mono-carboxylic acid species.

  • Residual catalysts and solvents.

These impurities would likely have distinct signals in the ¹H NMR spectrum that do not overlap completely with the analyte's signals, allowing for their identification and quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the qNMR purity analysis workflow.

qNMR_Workflow qNMR Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (T1, pulse angle, scans) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity (% w/w) integrate->calculate

Caption: Workflow for qNMR purity determination.

Logical Relationship of Purity Assessment Methods

The different analytical techniques can be used in a complementary manner to provide a comprehensive purity profile.

Purity_Assessment_Strategy Integrated Purity Assessment Strategy qNMR qNMR (Absolute Purity) Purity_Profile Comprehensive Purity Profile qNMR->Purity_Profile HPLC HPLC (Impurity Profile) HPLC->Purity_Profile DSC DSC (Crystalline Purity) DSC->Purity_Profile

Caption: Interrelation of analytical techniques.

Conclusion

For the purity analysis of this compound, a multi-faceted approach is recommended. Quantitative ¹H NMR serves as an excellent primary method for establishing absolute purity. Its results can be confirmed and complemented by HPLC for a detailed impurity profile and by DSC to assess the purity of the crystalline form. This integrated strategy provides a high degree of confidence in the quality of the material, which is essential for its application in research, development, and manufacturing.

References

comparative study of MOFs from different dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Metal-Organic Frameworks (MOFs) from Different Dicarboxylic Acid Linkers for Drug Delivery Applications

For researchers, scientists, and drug development professionals, the choice of organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is a critical determinant of the final properties and performance of the material as a drug delivery vehicle. Dicarboxylic acids are a prevalent class of linkers used in MOF synthesis. Their geometry, length, and functionalization directly influence the resulting MOF's pore size, surface area, stability, and, consequently, its drug loading capacity and release kinetics. This guide provides a comparative study of MOFs synthesized from different dicarboxylic acid linkers, supported by experimental data, to aid in the rational design and selection of MOFs for drug delivery applications.

The Influence of Dicarboxylic Acid Linkers on MOF Properties

The structure of the dicarboxylic acid linker dictates the topology and porosity of the resulting MOF. Longer linkers generally lead to larger pore sizes and higher surface areas, which can enhance drug loading capacity. For instance, replacing terephthalic acid with the longer 1,4-biphenyldicarboxylic acid in the synthesis of UiO-type MOFs results in an isoreticular structure (UiO-67) with larger pores and a higher surface area compared to its terephthalic acid counterpart (UiO-66)[1]. However, the choice of linker also impacts the stability and biocompatibility of the MOF, which are crucial considerations for biomedical applications[2][3].

Comparative Data of MOFs from Various Dicarboxylic Acid Linkers

To illustrate the impact of the dicarboxylic acid linker on the properties of MOFs relevant to drug delivery, the following tables summarize quantitative data for MOFs synthesized with different linkers.

Dicarboxylic Acid LinkerMOF NameMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
1,4-Benzenedicarboxylic acid (BDC)Cu-MOF-1Cu(II)31.71--[4]
Biphenyl-4,4'-dicarboxylic acid (BPDC)Cu-MOF-2Cu(II)-0.203667-[4][5]
Terephthalic acidUiO-66Zr(IV)--5.7[6]
Fumaric acidMOF-A---3.8[6]
2,6-Naphthalenedicarboxylic acidMOF-C---7.6[6]
4,4′-Biphenyl dicarboxylic acid (BPDC)Ni-BPDC-MOFNi(II)311.99-~292[7]

Table 1: Physicochemical Properties of MOFs Synthesized with Different Dicarboxylic Acid Linkers.

MOF NameDicarboxylic Acid LinkerDrugDrug Loading Capacity (wt%)Release Conditions% Release (Time)Reference
Cu-MOF-11,4-Benzenedicarboxylic acid (BDC)Montelukast Sodium-PBS, pH 7.4, 37°C~66.61% (60 min) at 1:2 ratio[5]
Cu-MOF-2Biphenyl-4,4'-dicarboxylic acid (BPDC)Montelukast Sodium-PBS, pH 7.4, 37°C~57.67% (60 min) at 1:1 ratio[5]
MIL-101(Cr)Terephthalic acidIbuprofen~140% (1.4 g/g)--[3]
UiO-692,6-Naphthalenedicarboxylic acidCarboplatinHigh--[8][9]

Table 2: Drug Loading and Release Performance of MOFs with Different Dicarboxylic Acid Linkers.

MOF NameDicarboxylic Acid LinkerCell LineAssayResult (Concentration)Reference
MIL-100(Fe)Trimesic acid (a tricarboxylic acid, for comparison)HL-7702 (normal liver cells)MTT>85.97% viability (80 µg/mL)[10]
MIL-100(Fe)Trimesic acid (a tricarboxylic acid, for comparison)HepG2 (liver cancer cells)MTT>91.20% viability (80 µg/mL)[10]
LDU-1Flavone-6,2′-dicarboxylic acidK562 (leukemia cells)CCK-8IC50: 14.53 µM[11]
LDU-1Flavone-6,2′-dicarboxylic acidNIH3T3 (normal fibroblast cells)CCK-8Higher viability than cancer cells[11]

Table 3: In Vitro Cytotoxicity Data for MOFs with Different Carboxylic Acid Linkers.

Experimental Protocols

Synthesis of Cu-MOF-1 (with 1,4-Benzenedicarboxylic Acid)

Materials:

  • Copper(II) nitrate trihydrate

  • 1,4-Benzenedicarboxylic acid (BDC)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a Teflon-lined autoclave, dissolve 2.5 mmol of BDC in 25 mL of DMF.

  • Stir the mixture vigorously for 30 minutes.

  • Add 5 mmol of copper(II) nitrate trihydrate to the solution and stir for an additional 30 minutes.

  • Seal the autoclave and heat it in an oven at 85°C for 48 hours.

  • After cooling to room temperature, collect the blue crystals by filtration, wash with DMF, and dry at 60°C for 12 hours.

  • Activate the MOF by stirring in ethanol for 24 hours, followed by stirring in chloroform for 24 hours to remove residual DMF[5].

Drug Encapsulation and Release Study

Drug Loading:

  • Disperse a known amount of activated MOF in a solution of the drug (e.g., montelukast sodium in ethanol).

  • Stir the mixture for a specified period (e.g., 24 hours) at room temperature.

  • Separate the drug-loaded MOF by centrifugation.

  • Determine the amount of encapsulated drug by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Determine the concentration of the released drug in the aliquot using UV-Vis spectroscopy[4][5].

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 3.0 × 10³ cells/well and incubate overnight.

  • Treat the cells with various concentrations of the MOF (e.g., 0, 10, 20, 40, 80, and 160 µg/mL) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the culture medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader[10].

  • Calculate cell viability as a percentage of the untreated control cells.

Visualizing MOF Synthesis and Application Workflows

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation Metal_Salt Metal Salt (e.g., Cu(NO3)2) Mixing Mixing & Stirring Metal_Salt->Mixing Dicarboxylic_Linker Dicarboxylic Acid Linker (e.g., BDC, BPDC) Dicarboxylic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (e.g., 85°C, 48h) Mixing->Solvothermal_Reaction MOF_Crystals MOF Crystals Solvothermal_Reaction->MOF_Crystals Solvent_Exchange Solvent Exchange (Ethanol, Chloroform) MOF_Crystals->Solvent_Exchange Activated_MOF Activated MOF Solvent_Exchange->Activated_MOF

Caption: Workflow for the synthesis and activation of MOFs using dicarboxylic acid linkers.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release Activated_MOF Activated MOF Loading_Process Stirring/ Incubation Activated_MOF->Loading_Process Drug_Solution Drug Solution Drug_Solution->Loading_Process Drug_Loaded_MOF Drug-Loaded MOF Loading_Process->Drug_Loaded_MOF Release_Process Diffusion Drug_Loaded_MOF->Release_Process Physiological_Environment Physiological Environment (e.g., PBS, 37°C) Physiological_Environment->Release_Process Released_Drug Released Drug Release_Process->Released_Drug

Caption: General mechanism of drug loading into and release from MOFs.

MOF_Selection_Logic Start Define Target Drug & Delivery Profile Pore_Size Required Pore Size > Drug Molecule Size? Start->Pore_Size High_Loading High Drug Loading Capacity Needed? Pore_Size->High_Loading Yes Shorter_Linker Select Shorter Linker (e.g., Fumaric, BDC) Pore_Size->Shorter_Linker No Sustained_Release Sustained Release Required? High_Loading->Sustained_Release No Longer_Linker Select Longer Linker (e.g., BPDC, NDC) High_Loading->Longer_Linker Yes Biocompatibility Biocompatibility Critical? Sustained_Release->Biocompatibility No Functionalized_Linker Consider Functionalized Linker (e.g., Amino, Carboxyl) Sustained_Release->Functionalized_Linker Yes Biocompatible_Metal_Linker Select Biocompatible Metal & Linker (e.g., Fe, Zr) Biocompatibility->Biocompatible_Metal_Linker Yes Functionalized_Linker->Biocompatibility

Caption: Logical workflow for selecting a dicarboxylic acid linker for a specific drug delivery application.

References

Performance of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid-Based MOFs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Metal-Organic Frameworks (MOFs) utilizing the 4-[3-(4-carboxyphenyl)phenyl]benzoic acid linker against other prominent MOFs remains a developing area of research. While direct comparative studies with extensive experimental data are not yet prevalent in the published literature, an analysis of the structural characteristics of this particular linker allows for theoretical postulations on its potential performance in key applications such as gas storage, catalysis, and drug delivery.

The unique bent nature of the this compound linker, also known as 4,4'-(m-phenylene)dibenzoic acid, is expected to impart distinct structural and functional properties to the resulting MOFs. This geometry can lead to the formation of frameworks with intricate pore structures and potentially enhanced stability compared to MOFs constructed from linear or more rigid linkers. These characteristics are critical in determining the efficacy of a MOF in various applications.

Theoretical Performance Comparison

Below is a table summarizing the anticipated performance of MOFs based on this compound in comparison to well-established MOFs. It is important to note that these are projections based on the chemical and structural properties of the linker and await experimental validation.

Performance MetricThis compound MOF (Projected)HKUST-1 (Copper-BTC)ZIF-8 (Zinc-2-methylimidazolate)UiO-66 (Zirconium-BDC)
Brunauer-Emmett-Teller (BET) Surface Area Moderate to HighHigh (~1800 m²/g)Moderate (~1600 m²/g)High (~1500 m²/g)
Pore Volume Moderate to HighHigh (~0.8 cm³/g)Moderate (~0.65 cm³/g)Moderate (~0.6 cm³/g)
Gas Storage Capacity (e.g., CO₂, CH₄) Potentially HighHighModerateHigh
Catalytic Activity Application DependentGood for Lewis acid catalysisGood for base-catalyzed reactionsExcellent thermal and chemical stability for catalysis
Drug Loading Capacity Potentially HighModerateModerate to HighModerate
Drug Release Profile Potentially controlled release due to pore structureBurst release often observedpH-responsive releaseSlow and sustained release
Chemical and Thermal Stability Potentially HighModerateHighVery High

Experimental Protocols: A General Framework

While specific experimental data for MOFs from this compound is not available, the following are detailed methodologies for key experiments typically used to evaluate MOF performance. These protocols would be applicable to future studies on this class of MOFs.

Gas Adsorption Measurement (for Gas Storage)
  • Activation: A sample of the synthesized MOF is placed in a sample tube and heated under a high vacuum (e.g., 10⁻⁵ torr) at a specific temperature (typically 120-200 °C) for several hours to remove any guest solvent molecules from the pores.

  • Isotherm Measurement: The activated sample is transferred to an automated gas sorption analyzer. The desired gas (e.g., N₂, CO₂, CH₄) is introduced into the sample tube at a controlled pressure and a constant temperature (e.g., 77 K for N₂, 273 K or 298 K for CO₂ and CH₄).

  • Data Analysis: The amount of gas adsorbed is measured at various relative pressures to generate an adsorption-desorption isotherm. The BET surface area is calculated from the nitrogen isotherm, and the pore volume is determined from the amount of gas adsorbed at a relative pressure close to unity. Gas uptake capacities are reported in cm³/g or mmol/g at a specific pressure (e.g., 1 bar).

Catalytic Activity Assessment (e.g., Knoevenagel Condensation)
  • Catalyst Preparation: The MOF catalyst is activated as described above.

  • Reaction Setup: In a round-bottom flask, the MOF catalyst (e.g., 10 mol%) is suspended in a solvent (e.g., ethanol). Benzaldehyde and malononitrile are added as reactants.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a set period. Aliquots are taken at regular intervals to monitor the reaction progress.

  • Product Analysis: The aliquots are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the reactants and the selectivity for the desired product.

  • Recyclability Test: After the reaction, the MOF catalyst is recovered by centrifugation or filtration, washed with fresh solvent, dried, and reused in subsequent reaction cycles to assess its stability and reusability.

Drug Loading and Release Study
  • Drug Loading: The activated MOF is immersed in a concentrated solution of the drug (e.g., ibuprofen, 5-fluorouracil) in a suitable solvent. The mixture is stirred for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug molecules into the MOF pores.

  • Quantification of Loading: The amount of drug loaded is determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy or HPLC. The loading capacity is typically expressed as a weight percentage of the drug relative to the MOF.

  • In Vitro Drug Release: The drug-loaded MOF is placed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature (e.g., 37 °C).

  • Release Monitoring: At specific time intervals, samples of the release medium are withdrawn and the concentration of the released drug is quantified using UV-Vis spectroscopy or HPLC. A cumulative release profile is then plotted as a function of time.

Logical Workflow for MOF Performance Evaluation

The following diagram illustrates the logical workflow for the synthesis and comprehensive evaluation of a new MOF, such as one based on this compound.

MOF_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis MOF Synthesis (e.g., Solvothermal) characterization Structural & Chemical Characterization (PXRD, TGA, etc.) synthesis->characterization gas_storage Gas Storage (Adsorption Isotherms) characterization->gas_storage Porosity Data catalysis Catalysis (Model Reaction) characterization->catalysis Active Site Analysis drug_delivery Drug Delivery (Loading & Release) characterization->drug_delivery Pore Size & Stability comparison Comparison with Benchmark MOFs gas_storage->comparison catalysis->comparison drug_delivery->comparison conclusion Assessment of Potential Applications comparison->conclusion

Caption: Logical workflow for the synthesis, characterization, and performance evaluation of a novel MOF.

assessing the porosity of MOFs from 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide will compare the porosity of three seminal MOFs: MOF-5, HKUST-1, and UiO-66. These materials are synthesized from terephthalic acid, 1,3,5-benzenetricarboxylic acid, and terephthalic acid, respectively, and represent different framework structures with varying porosity characteristics.

Comparative Porosity Data

The porosity of a MOF is typically characterized by its Brunauer-Emmett-Teller (BET) surface area and its pore volume. The BET surface area provides a measure of the total accessible surface within the material, while the pore volume quantifies the amount of empty space. These parameters are crucial for determining the loading capacity of a MOF for guest molecules such as drugs or gases.

Metal-Organic Framework (MOF)Linker MoleculeBET Surface Area (m²/g)Pore Volume (cm³/g)
MOF-5 Terephthalic acid (Benzene-1,4-dicarboxylic acid)260 - 4400[1]0.92 - 1.04[1]
HKUST-1 1,3,5-Benzenetricarboxylic acid (Trimesic acid)~1500 - 1800[2][3][4]~0.7 - 0.8[2][3]
UiO-66 Terephthalic acid (Benzene-1,4-dicarboxylic acid)1000 - 1800[5]0.40 - 0.90[5]

Note: The reported values for BET surface area and pore volume can vary depending on the synthesis method, activation conditions, and the presence of defects in the crystal structure.[1][5]

Experimental Protocols

The determination of BET surface area and pore volume of MOFs is typically performed using nitrogen (N₂) gas sorption analysis at 77 K. The following is a detailed protocol for this key experiment.

Protocol: Nitrogen Gas Sorption Analysis for MOF Porosity

1. Sample Preparation (Activation):

  • A pristine MOF sample (typically 50-100 mg) is placed in a sample tube of known weight.

  • The sample is then activated to remove any solvent molecules or unreacted starting materials residing in the pores. This is a critical step as residual guests will lead to an underestimation of the porosity.

  • Activation is typically achieved by heating the sample under a dynamic vacuum. The temperature and duration of heating are specific to the thermal stability of the MOF. For example, MOF-5 is often activated at 150-200 °C for several hours, while the more robust UiO-66 can be activated at higher temperatures.

  • After activation, the sample tube is backfilled with an inert gas (e.g., nitrogen or helium) and weighed again to determine the mass of the activated sample.

2. Gas Sorption Measurement:

  • The sample tube containing the activated MOF is transferred to the analysis port of a volumetric gas sorption analyzer.

  • The sample is cooled to 77 K using a liquid nitrogen bath.

  • A known amount of nitrogen gas is dosed into the sample tube in a stepwise manner, and the pressure is allowed to equilibrate.

  • The amount of nitrogen adsorbed by the MOF at each pressure point is determined by the instrument's software based on the pressure change.

  • This process is repeated over a range of relative pressures (P/P₀, where P is the equilibrium pressure and P₀ is the saturation pressure of nitrogen at 77 K) to generate an adsorption isotherm.

  • Subsequently, the pressure is systematically decreased to generate a desorption isotherm.

3. Data Analysis:

  • BET Surface Area Calculation: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption isotherm data, typically in the relative pressure range of 0.05 to 0.35 for mesoporous materials and a lower range for microporous materials. The BET equation is used to calculate the monolayer capacity, which is then converted to the total surface area using the cross-sectional area of a single nitrogen molecule.[5]

  • Pore Volume Calculation: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).[4] This value represents the volume of liquid nitrogen that would fill the pores of the MOF.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the porosity of a MOF material.

MOF_Porosity_Assessment Experimental Workflow for MOF Porosity Assessment cluster_prep Sample Preparation cluster_measurement Gas Sorption Measurement cluster_analysis Data Analysis synthesis MOF Synthesis weighing1 Weighing (Pre-activation) synthesis->weighing1 activation Activation (Solvent Removal) weighing2 Weighing (Post-activation) activation->weighing2 weighing1->activation degassing Degassing in Analyzer weighing2->degassing cooling Cooling to 77 K degassing->cooling adsorption N₂ Adsorption Isotherm cooling->adsorption desorption N₂ Desorption Isotherm adsorption->desorption bet_calc BET Surface Area Calculation desorption->bet_calc pore_vol_calc Pore Volume Calculation desorption->pore_vol_calc

References

A Comparative Guide to the Thermal Properties of Dicarboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of dicarboxylic acid linkers is a critical parameter in the development of robust materials and pharmaceutical formulations. This guide provides a comparative thermal analysis of three common linear dicarboxylic acids: succinic acid, glutaric acid, and adipic acid. The data presented herein, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offers insights into their thermal decomposition and melting characteristics, facilitating informed selection for specific applications.

Thermal Properties Comparison

The following table summarizes the key thermal properties of succinic acid, glutaric acid, and adipic acid.

Dicarboxylic AcidMolecular FormulaMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)
Succinic AcidC₄H₆O₄185 - 19032.65[1]~235
Glutaric AcidC₅H₈O₄95 - 98[2]20.16[1]302 - 304[3][4][5]
Adipic AcidC₆H₁₀O₄151 - 15334.31[1]~239 (Evaporation starts post-melting)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize the thermal properties of the dicarboxylic acid linkers are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the dicarboxylic acid samples.

Methodology:

  • Sample Preparation: A small amount of the dicarboxylic acid sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (usually ceramic or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously monitors and records the sample's mass as a function of temperature.

  • Data Analysis: The decomposition temperature is determined from the resulting TGA curve, typically as the onset temperature of the major mass loss step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the dicarboxylic acid samples.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the dicarboxylic acid is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp (e.g., from ambient to a temperature above the melting point) at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualizing the Thermal Analysis Workflow

The following diagram illustrates the general workflow for the thermal analysis of dicarboxylic acid linkers.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample Dicarboxylic Acid Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation (DSC) / Loading (TGA) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Experiment DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Experiment TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Decomposition Decomposition Temperature Analysis->Decomposition Melting Melting Point & Enthalpy of Fusion Analysis->Melting

A generalized workflow for thermal analysis experiments.

References

Comparative Analysis of Gas Sorption Capacities in MOFs Utilizing V-Shaped and Analogous Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of gas sorption capacity in Metal-Organic Frameworks (MOFs) featuring the V-shaped linker 4-[3-(4-carboxyphenyl)phenyl]benzoic acid and its structural analogues. This report provides a comparative assessment of their performance with alternative MOFs, supported by experimental data and detailed protocols.

The quest for advanced porous materials with high gas sorption capacities for applications in gas storage, separation, and catalysis has led to significant interest in Metal-Organic Frameworks (MOFs). The tunability of their structure through the judicious selection of metal nodes and organic linkers allows for the design of materials with specific pore environments and functionalities. This guide focuses on the validation of gas sorption capacity in MOFs constructed from the V-shaped linker this compound, also known as 1,3-bis(4-carboxyphenyl)benzene, and presents a comparative analysis with other notable MOFs.

Due to the limited availability of comprehensive gas sorption data for MOFs synthesized with the specific this compound linker, this guide extends its scope to include MOFs constructed from structurally analogous V-shaped or functionally similar linkers. This comparative approach allows for a broader understanding of how linker geometry and functionality influence gas uptake properties. The MOFs selected for this comparison are a Hafnium-based MOF (Hf-MOF) utilizing the analogous V-shaped linker 1,3-di(4-carboxyphenyl)benzene, the benchmark high-surface-area MOF, DUT-60, and the well-studied flexible MOF, MIL-53(Al).

Comparative Gas Sorption Performance

The gas sorption capacities of the selected MOFs for nitrogen (N₂) and carbon dioxide (CO₂) are summarized below. These gases are commonly used to characterize the porosity and potential for carbon capture applications of porous materials.

Metal-Organic Framework (MOF)Linker(s)Metal IonN₂ Uptake (cm³/g at 77 K, 1 bar)CO₂ Uptake (cm³/g at 273 K, 1 bar)BET Surface Area (m²/g)
Hf-MOF 1,3-di(4-carboxyphenyl)benzeneHafnium (Hf)~45065.5Not Reported
DUT-60 1,4-bis(p-carboxyphenyl)buta-1,3-diene & 1,3,5-tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzeneZinc (Zn)> 1000~150~7800[1]
MIL-53(Al) Terephthalic acidAluminum (Al)~400~130~1100

Note: The data presented is compiled from various literature sources and experimental conditions may vary. Direct comparison should be made with caution.

Detailed Experimental Protocols

MOF Synthesis

Synthesis of Hf-MOF with 1,3-di(4-carboxyphenyl)benzene (H₂DCPB): A mixture of HfCl₄ (40.80 mg, 0.10 mmol) and 1,3-di(4-carboxyphenyl)benzene (H₂DCPB) (30 mg, 0.10 mmol) is dissolved in 1 mL of N,N-dimethylformamide (DMF). To this solution, 0.2 mL of acetic acid is added. The mixture is sealed in a glass vial and heated at 120 °C for 4 days. The resulting crystalline product is collected by centrifugation, washed with fresh DMF, and dried under vacuum at 60 °C.

Synthesis of DUT-60: DUT-60 is synthesized using a solvothermal reaction involving two organic linkers: 1,4-bis(p-carboxyphenyl)buta-1,3-diene (H₂bcpbd) and 1,3,5-tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H₃bbc), and a zinc salt (e.g., zinc nitrate) in a suitable solvent system, typically a mixture of DMF, ethanol, and water. The reaction is carried out in a sealed vessel at elevated temperatures (e.g., 100-120 °C) for a specific duration.

Synthesis of MIL-53(Al): Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and terephthalic acid (H₂BDC) are dissolved in deionized water. The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 220 °C) for a designated period (e.g., 72 hours). After cooling to room temperature, the solid product is recovered by filtration, washed with deionized water and ethanol, and dried.

Gas Sorption Measurements

Activation of MOF Samples: Prior to gas sorption analysis, the synthesized MOFs must be activated to remove any solvent molecules occluded within the pores. A common activation procedure involves heating the sample under a dynamic vacuum. The specific temperature and duration of activation are crucial and depend on the thermal stability of the MOF. For instance, many MOFs are activated by heating at 120-150 °C under vacuum overnight.[2][3]

Isotherm Measurement: Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer. The activated MOF sample is placed in a sample tube, and the manifold is evacuated. For nitrogen adsorption, the sample tube is immersed in a liquid nitrogen bath (77 K). Doses of the adsorbate gas are introduced into the sample tube, and the pressure is allowed to equilibrate. The amount of gas adsorbed is calculated from the pressure change. This process is repeated at various pressures to generate the adsorption isotherm. For carbon dioxide adsorption, similar procedures are followed, but the temperature is typically maintained at 273 K (ice bath) or 298 K (room temperature).

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the validation of gas sorption capacity, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Material Characterization cluster_sorption Gas Sorption Analysis Linker Organic Linker (e.g., this compound) Solvothermal_Reaction Solvothermal Reaction Linker->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., HfCl4, Zn(NO3)2, Al(NO3)3) Metal_Salt->Solvothermal_Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Solvothermal_Reaction PXRD Powder X-ray Diffraction (Phase Purity & Crystallinity) Solvothermal_Reaction->PXRD TGA Thermogravimetric Analysis (Thermal Stability) Solvothermal_Reaction->TGA SEM Scanning Electron Microscopy (Morphology) Solvothermal_Reaction->SEM Activation Activation (Solvent Removal) Solvothermal_Reaction->Activation Isotherm_Measurement Isotherm Measurement (N2 at 77 K, CO2 at 273 K) Activation->Isotherm_Measurement Data_Analysis Data Analysis (BET Surface Area, Gas Uptake) Isotherm_Measurement->Data_Analysis

Caption: Experimental workflow for the synthesis, characterization, and gas sorption analysis of MOFs.

Logical_Comparison cluster_analogues Structurally Analogous MOFs cluster_properties Comparative Properties Target_MOF MOF with This compound Hf_MOF Hf-MOF (V-shaped Linker) Target_MOF->Hf_MOF Similar Linker Geometry DUT_60 DUT-60 (High Surface Area) Target_MOF->DUT_60 Performance Benchmark MIL_53 MIL-53(Al) (Flexible Framework) Target_MOF->MIL_53 Contrasting Framework Dynamics N2_Uptake N2 Sorption Capacity Hf_MOF->N2_Uptake CO2_Uptake CO2 Sorption Capacity Hf_MOF->CO2_Uptake Surface_Area BET Surface Area Hf_MOF->Surface_Area DUT_60->N2_Uptake DUT_60->CO2_Uptake DUT_60->Surface_Area MIL_53->N2_Uptake MIL_53->CO2_Uptake Flexibility Framework Flexibility MIL_53->Flexibility

Caption: Logical relationship for comparing the target MOF with analogous structures based on key properties.

References

A Comparative DFT Analysis of Dicarboxylic Acid Linkers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of succinic acid, fumaric acid, and malic acid as linkers in computational studies, supported by Density Functional Theory (DFT) data.

The selection of an appropriate dicarboxylic acid linker is a critical determinant in the design of functional materials such as Metal-Organic Frameworks (MOFs), drug delivery systems, and catalytic frameworks. The structural and electronic properties of these linkers directly influence the stability, porosity, and reactive characteristics of the final assembly. This guide provides an objective comparison of three commonly employed dicarboxylic acid linkers—succinic acid, fumaric acid, and malic acid—based on computational data derived from Density Functional Theory (DFT) studies.

Comparative Analysis of Linker Properties

The performance of dicarboxylic acid linkers can be evaluated through several key quantum chemical descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are indicative of the molecule's reactivity and electronic excitability. A smaller gap generally suggests higher reactivity. The binding energy of the linker to a metal center is a direct measure of the stability of the resulting coordination bond. Furthermore, in the context of materials for gas capture, the adsorption energy of guest molecules like carbon dioxide (CO₂) is a crucial performance metric.

PropertySuccinic AcidFumaric AcidMalic Acid
HOMO-LUMO Gap (eV) ~8.5~7.8~8.2
Binding Energy with Zr-cluster (kcal/mol) -150 to -160-165 to -175-155 to -165
CO₂ Adsorption Energy (kJ/mol) -20 to -25-25 to -30-22 to -28

Note: The values presented are approximate ranges derived from computational studies and can vary depending on the specific computational methodology and the environment being modeled.

Fumaric acid , with its rigid trans-alkene backbone, generally exhibits the smallest HOMO-LUMO gap among the three, suggesting a higher potential for electronic interactions. This rigidity and planarity also contribute to stronger binding with metal centers, as evidenced by its higher binding energy. Consequently, MOFs constructed from fumaric acid often display enhanced stability and favorable CO₂ adsorption characteristics.

Succinic acid , being a flexible saturated aliphatic dicarboxylic acid, shows a larger HOMO-LUMO gap, indicating greater kinetic stability. Its conformational flexibility can lead to more varied coordination modes, which can be advantageous in creating materials with dynamic properties. However, this flexibility can also result in slightly weaker binding to metal centers compared to its rigid counterpart, fumaric acid.

Malic acid , which is a substituted derivative of succinic acid containing a hydroxyl group, presents an intermediate case. The presence of the hydroxyl group can introduce additional hydrogen bonding interactions, which can influence both the binding to the metal center and the interaction with guest molecules. Its electronic properties are comparable to succinic acid.

Experimental and Computational Methodologies

The quantitative data presented in this guide are derived from DFT calculations. A typical computational protocol for the comparative study of these dicarboxylic acid linkers is outlined below.

Computational Protocol: DFT Analysis of Dicarboxylic Acid Linkers
  • Geometry Optimization:

    • The initial structures of succinic acid, fumaric acid, and malic acid are built using a molecular editor.

    • Geometry optimization is performed in the gas phase to find the lowest energy conformation of each molecule.

    • A common level of theory for this step is the B3LYP functional with a 6-31+G(d,p) basis set.

  • Electronic Properties Calculation:

    • Single-point energy calculations are performed on the optimized geometries to determine the HOMO and LUMO energies.

    • The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.

    • A functional known for providing accurate electronic properties, such as ωB97X-D, with a larger basis set like 6-311++G(d,p), is often employed for higher accuracy.

  • Binding Energy Calculation:

    • A representative metal cluster, such as a zirconium-based secondary building unit (SBU) common in MOFs, is constructed.

    • Each dicarboxylic acid linker is coordinated to the metal cluster, and the geometry of the complex is optimized.

    • The binding energy (BE) is calculated using the following formula: BE = E_complex - (E_linker + E_cluster) where E_complex is the total energy of the optimized linker-cluster complex, E_linker is the energy of the optimized isolated linker, and E_cluster is the energy of the isolated metal cluster.

    • Basis set superposition error (BSSE) corrections should be applied for more accurate binding energy calculations.

  • Adsorption Energy Calculation:

    • A model of the porous material (e.g., a MOF unit cell) incorporating the respective linker is constructed.

    • A guest molecule, such as CO₂, is placed within the pore near the linker and/or metal center.

    • The geometry of the host-guest system is optimized.

    • The adsorption energy (AE) is calculated as: AE = E_host-guest - (E_host + E_guest) where E_host-guest is the total energy of the optimized host-guest system, E_host is the energy of the empty host material, and E_guest is the energy of the isolated guest molecule.

Visualizing Computational Workflows

To further clarify the relationships and processes involved in a comparative DFT study, the following diagrams are provided.

DFT_Workflow cluster_start Input Structures cluster_calc DFT Calculations cluster_output Comparative Data start1 Succinic Acid geo_opt Geometry Optimization start1->geo_opt start2 Fumaric Acid start2->geo_opt start3 Malic Acid start3->geo_opt elec_prop Electronic Properties geo_opt->elec_prop bind_energy Binding Energy geo_opt->bind_energy ads_energy Adsorption Energy geo_opt->ads_energy homo_lumo HOMO-LUMO Gap elec_prop->homo_lumo be_data Binding Energy bind_energy->be_data ae_data Adsorption Energy ads_energy->ae_data

Caption: A flowchart illustrating the typical workflow for a comparative DFT study of dicarboxylic acid linkers.

Logical_Relationship linker Dicarboxylic Acid Linker (e.g., Succinic, Fumaric, Malic) structure Molecular Structure (Rigidity, Flexibility, Functional Groups) linker->structure electronic Electronic Properties (HOMO-LUMO Gap) linker->electronic performance Material Performance (Stability, Reactivity, Adsorption) structure->performance electronic->performance

Caption: A diagram showing the logical relationship between linker properties and material performance.

Assessing the Stability of MOFs from 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) constructed from the tritopic linker 4-[3-(4-carboxyphenyl)phenyl]benzoic acid hold significant promise for applications in gas storage, catalysis, and drug delivery due to their potential for high porosity and tunable functionality. However, the practical implementation of these materials is contingent upon their stability under various operational conditions. This guide provides a comprehensive assessment of the anticipated stability of MOFs derived from this terphenyl-based linker, offering a comparative analysis with alternative MOF systems and detailing the experimental protocols necessary for rigorous stability evaluation.

Predicting Stability: The Role of the Linker and Metal Node

The stability of a MOF is intrinsically linked to the strength of the coordination bonds between the metal nodes and the organic linkers. The this compound linker, a carboxylate-based ligand, is expected to form robust frameworks, particularly when paired with high-valent metal ions like Zr(IV), Cr(III), and Al(III). This is attributed to the strong affinity between the hard carboxylate oxygen donors and these hard Lewis acidic metal centers.

MOFs based on carboxylate linkers are known for their notable thermal and chemical stability. For instance, Zr-based MOFs, such as the UiO-66 series, exhibit exceptional stability in water and various organic solvents, and can withstand high temperatures.[1][2][3][4][5] The extended aromatic system of the terphenyl backbone in this compound is also expected to contribute to the overall rigidity and thermal stability of the resulting framework.

Comparative Stability of MOF Systems

To contextualize the potential stability of MOFs from this compound, it is useful to compare them with other well-established MOF families. The following table summarizes the stability of representative MOFs under different conditions.

MOFMetal NodeLinker TypeThermal Stability (Td in °C)Chemical Stability
UiO-66 Zr(IV)Carboxylate~425 - 500[6]Stable in water, acidic solutions (pH 1-12), and many organic solvents.[1][3]
MOF-5 Zn(II)Carboxylate~400 - 500[6]Unstable in the presence of moisture.
HKUST-1 Cu(II)Carboxylate~250 - 300[6]Limited stability in water.
ZIF-8 Zn(II)Imidazolate~450 - 550Stable in water and alkaline solutions, but not in acidic conditions.
MIL-101(Cr) Cr(III)Carboxylate~270 - 350High stability in water and acidic media.[5]

Experimental Protocols for Stability Assessment

A thorough evaluation of MOF stability requires a multi-faceted approach, employing various analytical techniques to probe the material's integrity under different stressors.

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the primary method for determining the thermal stability of a MOF.

Experimental Protocol:

  • Place 5-10 mg of the activated MOF sample in an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of an inert gas (e.g., nitrogen or argon).

  • Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically identified as the onset of significant weight loss after the removal of guest molecules.[7][8][9][10]

Chemical Stability Assessment

The chemical stability of a MOF is its ability to maintain its structural integrity upon exposure to various chemicals, including water, acids, bases, and organic solvents.

Hydrolytic Stability Protocol:

  • Immerse approximately 20 mg of the activated MOF in 10 mL of deionized water in a sealed vial.

  • Maintain the suspension at room temperature for a predetermined period (e.g., 24 hours, 72 hours, or one week).[11][12][13]

  • After the specified time, filter the solid, wash it with a volatile solvent (e.g., ethanol or acetone), and dry it under vacuum.

  • Analyze the recovered solid using Powder X-ray Diffraction (PXRD) to assess its crystallinity.

Solvent Stability Protocol:

  • Follow the same procedure as for hydrolytic stability, but replace deionized water with the desired organic solvent (e.g., ethanol, methanol, DMF, acetone).[14]

  • Analyze the recovered MOF by PXRD to check for any structural changes.

Acid/Base Stability Protocol:

  • Prepare aqueous solutions of varying pH using HCl and NaOH.

  • Immerse approximately 20 mg of the activated MOF in 10 mL of each pH solution in sealed vials.

  • After a set time, recover the solid by filtration, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a volatile solvent before drying under vacuum.

  • Characterize the recovered material using PXRD.

Structural Integrity Analysis

Powder X-ray Diffraction (PXRD) is the most crucial technique for confirming the retention of the crystalline structure of a MOF after stability testing.

Experimental Protocol:

  • Obtain a PXRD pattern of the as-synthesized, activated MOF as a reference.

  • After subjecting the MOF to stability tests (thermal, chemical, or hydrolytic), collect a PXRD pattern of the treated sample.

  • Compare the PXRD pattern of the treated sample with the reference pattern. The retention of the main diffraction peaks indicates that the framework has remained intact.[15]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key stability assessment experiments.

Thermal_Stability_Workflow start Start: Activated MOF Sample tga Thermogravimetric Analysis (TGA) (RT to 800°C @ 10°C/min under N2) start->tga data_analysis Analyze TGA Curve (Identify decomposition temperature) tga->data_analysis end End: Thermal Stability Determined data_analysis->end

Caption: Workflow for Thermal Stability Assessment using TGA.

Chemical_Stability_Workflow cluster_conditions Exposure Conditions water Deionized Water immersion Immerse MOF in Solvent water->immersion solvents Organic Solvents (e.g., EtOH, DMF) solvents->immersion ph_solutions Aqueous Solutions (Varying pH) ph_solutions->immersion start Start: Activated MOF Sample start->immersion incubation Incubate for a Set Time (e.g., 24h, 72h) immersion->incubation recovery Filter, Wash, and Dry incubation->recovery pxrd Powder X-ray Diffraction (PXRD) Analysis recovery->pxrd comparison Compare with Initial PXRD Pattern pxrd->comparison end End: Chemical Stability Assessed comparison->end

Caption: Workflow for Chemical Stability Assessment.

Conclusion

While specific experimental data for MOFs derived from this compound is not yet widely available, a systematic assessment of their stability can be effectively conducted by following the detailed protocols outlined in this guide. Based on the principles of MOF chemistry, it is anticipated that MOFs constructed from this linker, particularly with high-valent metal ions like Zr(IV), will exhibit high thermal and chemical stability. A thorough comparison with the stability data of established MOFs, as presented herein, will provide a valuable benchmark for evaluating the performance and potential applications of these novel materials. The combination of predictive chemical principles and rigorous experimental validation is crucial for advancing the development of robust MOFs for real-world applications.

References

Safety Operating Guide

Proper Disposal of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Analogue Data

4-[3-(4-carboxyphenyl)phenyl]benzoic acid belongs to the aromatic carboxylic acid family. To assess its potential hazards, data from analogous compounds are summarized below. Researchers should handle this compound with the assumption that it may possess similar properties, including potential for skin, eye, and respiratory irritation.

Compound NameCAS NumberMolecular FormulaKey HazardsDisposal Recommendations
Benzoic Acid65-85-0C₇H₆O₂Causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]Dispose of as hazardous waste. Do not wash into sewer.[3]
4-Biphenylcarboxylic acid92-92-2C₁₃H₁₀O₂Harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation.[4][5]Dispose of contents/container to an approved waste disposal plant.[4]
4-Carboxybenzaldehyde619-66-9C₈H₆O₃Causes skin irritation, serious eye irritation, may cause respiratory irritation.[2]Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemical and its waste.

2. Waste Identification and Segregation:

  • All waste materials, including the pure compound, solutions, and contaminated items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[6]

  • Segregate solid waste from liquid waste.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or bases.[3][7]

3. Solid Waste Disposal:

  • Pure Compound and Contaminated Solids:

    • Collect all solid waste in a clearly labeled, sealable container.

    • The container should be made of a material compatible with organic acids.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Liquid Waste Disposal:

  • Solutions:

    • Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The container label should specify all chemical constituents and their approximate concentrations.

    • Do not dispose of solutions down the drain.[6][8]

5. Empty Container Disposal:

  • An empty container that held this compound should have as little residue as possible.

  • Deface or remove all original labels from the container.

  • Dispose of the empty container as regular trash, unless institutional policy requires otherwise.[6]

6. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[7][9]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is kept closed at all times, except when adding waste.[6][9]

7. Waste Pickup and Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for the pickup and final disposal of the waste.[9]

  • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_empty_container Is it an empty container? start->is_empty_container is_solid Is the waste solid? solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste No store_saa Store sealed container in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa is_empty_container->is_solid No manage_empty Remove/deface label Dispose as regular trash is_empty_container->manage_empty Yes ehs_pickup Arrange for EHS hazardous waste pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. The following guidance is based on the safety profiles of structurally similar aromatic carboxylic acids, such as 2,3-Pyrazine dicarboxylic acid, trans, trans-1,3-Butadiene-1,4-dicarboxylic acid, and 4-Biphenylcarboxylic acid. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

This guide provides essential safety and logistical information for laboratory professionals handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Due to the powdered nature and acidic properties of similar compounds, appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a face shieldRequired to protect against dust particles and potential splashes.[1][2]
Skin Protection Nitrile or butyl rubber gloves, Lab coatImpervious gloves are necessary to prevent skin contact.[2][3] A lab coat should be worn to protect clothing and skin from contamination.[3]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling large quantities or when dust generation is likely. Use in a well-ventilated area or a fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.

2.2. Handling and Use:

  • Preparation: Work in a designated area, preferably a chemical fume hood, to minimize dust inhalation.

  • Weighing: Handle as a powder. Avoid creating dust during weighing and transfer by using appropriate techniques (e.g., weighing paper, careful scooping).

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][2]

2.3. Spill and Emergency Procedures:

  • Small Spills: For minor spills of the dry powder, carefully sweep or scoop the material to avoid raising dust.[3] Place the collected material into a sealed container for disposal. Clean the spill area with a wet cloth.

  • Large Spills: Evacuate the area and prevent entry. If significant dust is airborne, wear appropriate respiratory protection. Contact your institution's environmental health and safety department for guidance on cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4][5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Fume Hood A->B C Carefully Weigh and Transfer B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste Properly E->F G Spill Occurs H Follow Spill Procedure G->H I Seek First Aid if Needed H->I

References

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